molecular formula C19H17F3N4OS B15136849 MR-2088

MR-2088

カタログ番号: B15136849
分子量: 406.4 g/mol
InChIキー: BEWNDCDAXDFYBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MR-2088 is a useful research compound. Its molecular formula is C19H17F3N4OS and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H17F3N4OS

分子量

406.4 g/mol

IUPAC名

4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

InChI

InChI=1S/C19H17F3N4OS/c20-19(21,22)10-25-18(27)16-6-14(9-28-16)13-4-12-5-15(26-17(12)24-8-13)11-2-1-3-23-7-11/h2,4-6,8-9,23H,1,3,7,10H2,(H,24,26)(H,25,27)

InChIキー

BEWNDCDAXDFYBH-UHFFFAOYSA-N

正規SMILES

C1CNCC(=C1)C2=CC3=CC(=CN=C3N2)C4=CSC(=C4)C(=O)NCC(F)(F)F

製品の起源

United States

Foundational & Exploratory

MR-2088: A Technical Guide to a Potent and Selective ULK1/2 Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular recycling process implicated in a variety of human diseases, including cancer. The Unc-51 Like Kinase 1 (ULK1) and ULK2 are serine/threonine kinases that play a pivotal role in initiating the autophagy pathway. Their inhibition presents a promising therapeutic strategy, particularly in cancers that rely on autophagy for survival and proliferation. MR-2088 is a potent and selective, ATP-competitive inhibitor of ULK1 and ULK2, developed from a 7-azaindole scaffold.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its synergistic potential with other targeted therapies.

Core Mechanism of Action

This compound exerts its autophagy-inhibiting effects by directly targeting the kinase activity of ULK1 and ULK2. These kinases are central upstream regulators of the autophagy cascade.[1] By inhibiting ULK1/2, this compound prevents the phosphorylation of downstream substrates, such as ATG13, which is a crucial step in the formation of the autophagosome.[5] This blockade of the initial steps of autophagy leads to an accumulation of autophagy-specific cargo proteins like p62/SQSTM1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Parameter Target Value Assay
IC50 ULK1/2< 25 nMBiochemical Kinase Assay
pEC50 ULK18.3Cellular Assay
pEC50 ULK28.7Cellular Assay
EC50 (ATG13 S318 Phosphorylation Inhibition) -36 nM (starved conditions)Western Blot
EC50 (p62 Degradation Prevention) -48 nM (trametinib-treated)Western Blot

Table 1: In Vitro and Cellular Potency of this compound.[1][6]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound. Under conditions of cellular stress (e.g., nutrient starvation, treatment with certain anticancer drugs), ULK1/2 is activated and phosphorylates downstream components of the autophagy machinery, initiating autophagosome formation. This compound directly inhibits ULK1/2, thereby blocking this cascade.

MR2088_Pathway cluster_0 Upstream Signals cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation cluster_3 Inhibitor Stress Stress ULK1/2 ULK1/2 Stress->ULK1/2 ATG13 ATG13 ULK1/2->ATG13 P p-ATG13 p-ATG13 Autophagosome Autophagosome p-ATG13->Autophagosome This compound This compound This compound->ULK1/2

This compound inhibits ULK1/2, blocking ATG13 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

ULK1/2 Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of purified ULK1/2 and the inhibitory effect of this compound.

Workflow:

Workflow for the ULK1/2 ADP-Glo™ Kinase Assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine purified ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and varying concentrations of this compound in a kinase reaction buffer.[1][7][8]

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Target Engagement (NanoBRET™ Intracellular Kinase Assay)

This assay confirms that this compound can bind to ULK1 within a live-cell context.[2]

Workflow:

Workflow for the ULK1 NanoBRET™ Assay.

Protocol:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector encoding for a NanoLuc® luciferase-ULK1 fusion protein.[10][11]

  • Cell Seeding: Seed the transfected cells into 96-well or 384-well assay plates.

  • Compound and Tracer Addition: Treat the cells with a specific NanoBRET™ tracer and a range of this compound concentrations. The tracer is a fluorescently labeled molecule that binds to the kinase active site.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow the compound and tracer to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-ULK1 fusion protein.

  • Data Analysis: Competitive displacement of the tracer by this compound results in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.[12]

Autophagy Flux Assay (p62/SQSTM1 Degradation by Western Blot)

This assay measures the accumulation of the autophagy substrate p62, which indicates an inhibition of autophagic flux.[5]

Workflow:

Workflow for p62 Western Blot Assay.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., H2030 non-small cell lung cancer cells) and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include positive and negative controls (e.g., known autophagy inhibitors like chloroquine).[13]

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for p62/SQSTM1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p62 signal to the loading control. An increase in the p62 signal with increasing this compound concentration indicates inhibition of autophagy.[14]

Autophagy Flux Assay (ATG13 Phosphorylation by Western Blot)

This assay directly measures the inhibition of ULK1/2 kinase activity in cells by assessing the phosphorylation status of its direct substrate, ATG13, at Serine 318.[15][16][17]

Protocol:

  • Cell Culture and Treatment: Culture cells and induce autophagy (e.g., by starvation in Earle's Balanced Salt Solution or treatment with an mTOR inhibitor like rapamycin) in the presence of varying concentrations of this compound for a short period (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the p62 western blot.

  • SDS-PAGE and Transfer: Proceed as described above.

  • Immunoblotting:

    • Block the membrane.

    • Incubate with a primary antibody specific for phosphorylated ATG13 (Ser318).

    • It is also recommended to probe a separate blot with an antibody for total ATG13 to normalize the phospho-signal.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Probe for a loading control.

  • Detection and Analysis: Visualize and quantify the bands. A decrease in the phospho-ATG13 signal with increasing this compound concentration demonstrates target engagement and inhibition of ULK1/2 activity.

Synergistic Antiproliferative Activity Assay

This assay determines if this compound enhances the anticancer effects of other drugs, such as the MEK inhibitor trametinib.[18][19][20]

Workflow:

Workflow for Synergy Assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., H2030) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and trametinib, both as single agents and in combination at constant ratios.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis:

    • Generate dose-response curves for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[21]

Conclusion

This compound is a highly potent and selective dual inhibitor of ULK1 and ULK2, effectively blocking the initiation of autophagy. Its well-characterized mechanism of action and the availability of robust assays for its evaluation make it a valuable tool for research into the role of autophagy in disease. Furthermore, its demonstrated synergistic effects with MEK inhibitors in KRAS-mutant cancer cell lines highlight its potential for combination therapies in oncology.[1][2] This guide provides a comprehensive technical foundation for researchers and drug developers working with this promising autophagy inhibitor.

References

The Structure-Activity Relationship of MR-2088: A Potent and Selective ULK1/2 Inhibitor for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key regulators of autophagy. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a promising therapeutic candidate. Based on a 7-azaindole scaffold, this compound demonstrates high binding affinity and cellular activity, effectively inhibiting autophagic flux. This guide details the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action, offering valuable insights for researchers in oncology and neurodegenerative disease.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. The ULK1/2 kinase complex is a central initiator of the autophagy pathway, making it a prime target for therapeutic intervention. This compound has emerged as a best-in-class, potent, and selective ULK1/2 inhibitor.[1] Developed through structure-based drug design, this compound is based on a 7-azaindole scaffold.[2] This technical guide elucidates the structure-activity relationship of this compound, its biological activity, and the experimental protocols used for its characterization.

Core Compound Profile: this compound

This compound is a highly selective dual inhibitor of ULK1 and ULK2. Its development was guided by a structure-based design approach, leading to a series of potent analogs with a 7-azaindole core.[2] The lead compound, this compound, exhibits excellent binding affinity and biochemical activity against both ULK1 and ULK2.[2]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₉H₁₇F₃N₄OS[1]
Molecular Weight 406.42 g/mol [1]
CAS Number 2922531-69-7MedChemExpress
Biological Activity

The biological activity of this compound has been characterized through various biochemical and cellular assays, demonstrating its potent and selective inhibition of ULK1/2 and downstream autophagy signaling.

AssayTargetValueReference
pEC₅₀ ULK18.3[3]
ULK28.7[3]
IC₅₀ ULK12.0 nMProbeChem
MST Kd ULK11.5-4.4 nMProbeChem
Cellular EC₅₀ (ATG13 Phosphorylation Inhibition) -36 nM (starved)ProbeChem
48 nM (trametinib-treated)ProbeChem,[3]

Structure-Activity Relationship (SAR)

The development of this compound involved the synthesis and evaluation of a series of analogs based on a 7-azaindole scaffold.[2] While specific data for a wide range of analogs is not publicly available, the high potency of this compound (IC₅₀ < 25 nM for the series) highlights the effectiveness of this scaffold for ULK1/2 inhibition.[2] The successful co-crystallization of this compound with the active site of ULK1 provided critical structural insights that guided the optimization of the series.[2]

Experimental Protocols

The characterization of this compound and its analogs involved several key experimental assays to determine their biochemical potency, cellular target engagement, and effect on the autophagy pathway.

Biochemical Kinase Assays

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. Inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Prepare a 4X solution of the test compound (e.g., this compound).

    • Prepare a 2X mixture of the ULK1 kinase and the europium-labeled anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • In a 384-well plate, add 4 µL of the 4X test compound.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a TR-FRET compatible plate reader.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal.

  • Protocol Outline:

    • Perform the kinase reaction with ULK1, a substrate (e.g., MBP), ATP, and the test inhibitor.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Cellular Target Engagement Assay

This assay measures the binding of a test compound to its target kinase within living cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (ULK1) and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

  • Protocol Outline:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-ULK1 fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate.

    • Treat the cells with the NanoBRET™ tracer and the test compound for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal on a luminometer.

Autophagy Flux Assays

This assay measures the accumulation of LC3-II, a marker for autophagosomes. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

  • Protocol Outline:

    • Culture cells with the test compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., actin or GAPDH).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Quantify the band intensities to determine the LC3-II levels.

p62/SQSTM1 is a protein that is selectively degraded by autophagy. Its accumulation indicates an inhibition of autophagic flux.

  • Protocol Outline:

    • Treat cells with the test compound.

    • Lyse the cells and perform a Western blot as described for the LC3-II assay.

    • Probe the membrane with primary antibodies against p62/SQSTM1 and a loading control.

    • Quantify the p62/SQSTM1 protein levels. An increase in p62/SQSTM1 levels suggests inhibition of autophagy.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. This inhibition blocks the initiation of the autophagy cascade.

ULK1/2-Mediated Autophagy Initiation

Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1/2 complex. Upon cellular stress, such as nutrient deprivation, mTORC1 is inactivated, and AMPK is activated. AMPK can then directly phosphorylate and activate the ULK1/2 complex.

ULK1_Activation mTORC1 mTORC1 ULK1_ULK2 ULK1/ULK2 Complex mTORC1->ULK1_ULK2 inhibits AMPK AMPK AMPK->ULK1_ULK2 activates Autophagy Autophagy Initiation ULK1_ULK2->Autophagy Nutrient_Stress Nutrient Stress Nutrient_Stress->mTORC1 inhibits Nutrient_Stress->AMPK activates

Caption: ULK1/2 complex activation pathway.

Downstream Effects of ULK1/2 Inhibition by this compound

Activated ULK1/2 phosphorylates several downstream targets, including ATG13, FIP200, and Beclin-1, which are essential for the formation of the autophagosome. This compound, by inhibiting ULK1/2, prevents the phosphorylation of these substrates, thereby blocking the initiation of autophagy. A key downstream event is the inhibition of ATG13 phosphorylation at Ser318.[3]

MR2088_Mechanism MR2088 This compound ULK1_ULK2 ULK1/ULK2 Kinase MR2088->ULK1_ULK2 inhibits ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates p_ATG13 p-ATG13 (Ser318) Autophagosome_Formation Autophagosome Formation p_ATG13->Autophagosome_Formation initiates

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to characterize a ULK1/2 inhibitor like this compound involves a series of in vitro and cell-based assays.

Experimental_Workflow Compound_Synthesis Compound Synthesis (7-azaindole analogs) Biochemical_Assay Biochemical Assays (LanthaScreen, ADP-Glo) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Target Engagement (NanoBRET) Biochemical_Assay->Cellular_Assay Autophagy_Flux Autophagy Flux Assays (LC3-II, p62) Cellular_Assay->Autophagy_Flux In_Vivo_Studies In Vivo Studies Autophagy_Flux->In_Vivo_Studies

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the development of selective autophagy inhibitors. Its potent and specific inhibition of the ULK1/2 kinase complex, coupled with favorable in vivo properties, makes it a valuable tool for studying the role of autophagy in health and disease. The 7-azaindole scaffold has proven to be a highly effective starting point for the design of such inhibitors. Further investigation into the structure-activity relationships of this series will undoubtedly pave the way for the development of novel therapeutics targeting autophagy-dependent pathologies. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and related compounds.

References

MR-2088: A Novel ULK1/2 Inhibitor for RAS-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the RAS family of oncogenes are prevalent in a significant portion of human cancers, leading to aberrant cell growth, proliferation, and survival. The RAS signaling pathway has historically been a challenging therapeutic target. A promising strategy that has emerged is the targeting of cellular processes that RAS-driven cancers are dependent on, such as autophagy. MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), key initiators of autophagy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Introduction: Targeting Autophagy in RAS-Driven Cancers

RAS proteins are critical signaling nodes that, when mutated, lead to the constitutive activation of downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.[1] Direct inhibition of RAS has been a long-standing challenge in oncology.[1] Consequently, research has focused on identifying and targeting vulnerabilities specific to RAS-mutant cancers. One such vulnerability is their reliance on the cellular recycling process of autophagy for survival and growth, particularly under conditions of metabolic stress.[2]

Autophagy is a catabolic process where cellular components are degraded and recycled.[2] This process is initiated by the ULK1/2 complex.[3] In RAS-driven cancers, inhibition of the MAPK pathway can lead to a compensatory upregulation of autophagy, which can promote cell survival and limit the efficacy of targeted therapies.[4] Therefore, the dual inhibition of both the RAS pathway and autophagy presents a rational and promising therapeutic strategy.[4][5]

This compound is a novel, potent, and selective small molecule inhibitor of ULK1 and ULK2.[6][7] It belongs to the 7-azaindole scaffold class of kinase inhibitors.[6][8] By inhibiting ULK1/2, this compound blocks the initiation of autophagy, thereby sensitizing RAS-driven cancer cells to other therapies and potentially inducing cell death.[2][6]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ULK1 and ULK2.[2] The binding of this compound to the active site of ULK1 has been confirmed by crystal structure analysis.[6] Inhibition of ULK1/2 prevents the phosphorylation of their downstream substrates, such as ATG13, which is a critical step in the initiation of the autophagy cascade.[3][9] The downstream effect is the suppression of autophagic flux, leading to an accumulation of autophagic substrates and ultimately, cellular stress and apoptosis in cancer cells that are dependent on this process.[6]

Signaling Pathway

The following diagram illustrates the role of ULK1/2 in the autophagy pathway and the point of intervention by this compound.

MR-2088_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 | ULK1/2 ULK1/2 mTORC1->ULK1/2 | ATG13 ATG13 ULK1/2->ATG13 P p-ATG13 p-ATG13 Autophagosome Autophagosome p-ATG13->Autophagosome This compound This compound This compound->ULK1/2 |

Caption: Mechanism of this compound action on the ULK1/2-mediated autophagy pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound
ParameterValueAssayCell LineReference
ULK1 IC50 2 nMLanthaScreen Binding Assay-[9]
EC50 10 nMNot Specified-[9]
pEC50 (ULK1) 8.3Not Specified-[7]
pEC50 (ULK2) 8.7Not Specified-[7]
Autophagy Inhibition EC50 (p-ATG13) 48 nMWestern BlotNCI-H2030
Antiproliferative Activity IC50 3.2 µMCellTiter-Glo AssayNCI-H2030 (KRAS G12C)
Table 2: Pharmacokinetic Properties of this compound in Mice (20 mg/kg, i.p.)
ParameterValueUnitReference
t1/2 4.25h[9]
tmax 0.75h[9]
Cmax 1667ng/mL[9]
Cmax 4.10µM[9]
AUClast 345,597ngmin/mL[9]
AUClast 14.17µMh[9]
Table 3: Microsomal Stability of this compound
Speciest1/2UnitReference
Human Liver Microsomes 83.1min[9]
Mouse Liver Microsomes 70.3min[9]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

LanthaScreen™ Eu Kinase Binding Assay for ULK1

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of the ULK1 kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Unlabeled inhibitors compete with the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • ULK1 enzyme

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • TR-FRET Dilution Buffer

    • Test compound (this compound)

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the test compound, ULK1 enzyme, and Eu-anti-Tag antibody mixture.

    • Incubate to allow the compound to bind to the kinase.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate to allow for binding equilibrium to be reached.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

ULK1 NanoBRET™ Intracellular Kinase Assay

This assay measures the target engagement of a test compound with ULK1 in live cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). ULK1 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) binds to the active site of ULK1. When the tracer is bound, energy from the luciferase substrate is transferred to the tracer, resulting in a BRET signal. A test compound that binds to the ULK1 active site will displace the tracer, leading to a loss of BRET.[6]

  • Materials:

    • HEK293 cells

    • NanoLuc®-ULK1 fusion vector

    • NanoBRET™ Kinase Tracer

    • Nano-Glo® Substrate

    • Test compound (this compound)

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-ULK1 fusion vector.

    • Seed the transfected cells into a multi-well plate.

    • Add the NanoBRET™ Kinase Tracer to the cells.

    • Add serial dilutions of this compound and incubate.

    • Add the Nano-Glo® Substrate to initiate the luciferase reaction.

    • Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

    • Calculate the BRET ratio and plot against the compound concentration to determine cellular target engagement.[6]

Western Blot for ATG13 Phosphorylation

This assay is used to assess the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation status of its direct substrate, ATG13.

  • Principle: ULK1/2 phosphorylates ATG13. Inhibition of ULK1/2 by this compound will lead to a decrease in the levels of phosphorylated ATG13 (p-ATG13). This change can be detected by Western blotting using an antibody specific for p-ATG13.

  • Materials:

    • NCI-H2030 cells

    • This compound

    • Lysis buffer

    • Primary antibodies: anti-p-ATG13, anti-total ATG13, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture NCI-H2030 cells and treat with various concentrations of this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-ATG13.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total ATG13 and a loading control (e.g., GAPDH) to normalize the p-ATG13 signal.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. ATP is an indicator of metabolically active, viable cells.

  • Materials:

    • NCI-H2030 cells

    • This compound

    • CellTiter-Glo® Reagent

  • Procedure:

    • Seed NCI-H2030 cells in a multi-well plate and allow them to attach.

    • Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the compound concentration to determine the IC50 value for antiproliferative activity.

Synergistic Activity with Trametinib

Preclinical studies have shown that this compound exhibits synergistic activity when combined with the MEK inhibitor, trametinib, in KRAS-driven cancer cell lines such as H2030 (KRAS G12C).[2][6] This synergy is based on the rationale that while MEK inhibitors block the MAPK signaling pathway, cancer cells can adapt by upregulating survival pathways like autophagy. By co-administering an autophagy inhibitor like this compound, this escape mechanism is blocked, leading to enhanced anti-tumor activity.

Experimental Workflow for Synergy Assessment

Synergy_Workflow Seed H2030 Cells Seed H2030 Cells Treat with this compound Treat with this compound Seed H2030 Cells->Treat with this compound Treat with Trametinib Treat with Trametinib Seed H2030 Cells->Treat with Trametinib Combination Treatment Combination Treatment Seed H2030 Cells->Combination Treatment Incubate 72h Incubate 72h Treat with this compound->Incubate 72h Treat with Trametinib->Incubate 72h Combination Treatment->Incubate 72h CellTiter-Glo Assay CellTiter-Glo Assay Incubate 72h->CellTiter-Glo Assay Data Analysis (Chou-Talalay) Data Analysis (Chou-Talalay) CellTiter-Glo Assay->Data Analysis (Chou-Talalay)

Caption: Workflow for assessing the synergistic effects of this compound and trametinib.

In Vivo Studies

This compound has been evaluated in vivo using the non-small cell lung cancer (NSCLC) H2030 cell line in mouse models.[9] The favorable pharmacokinetic profile of this compound, including a suitable half-life and exposure, supports its potential for in vivo efficacy.[6][9] Further studies are ongoing to fully characterize its anti-tumor activity in various RAS-driven cancer models, both as a single agent and in combination therapies.[2]

Conclusion

This compound is a promising, potent, and selective ULK1/2 inhibitor with a clear mechanism of action in the context of RAS-driven cancers. The preclinical data demonstrate its ability to inhibit autophagy, engage its target in cells, and exert anti-proliferative effects, particularly in combination with MAPK pathway inhibitors. The favorable pharmacokinetic properties of this compound warrant its further investigation in in vivo models of RAS-driven malignancies. This technical guide provides a foundational understanding of this compound for researchers and drug developers working to advance novel therapies for these challenging cancers.

References

MR-2088: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by mutations in the KRAS oncogene. While the development of direct KRAS inhibitors has marked a significant therapeutic advance, challenges such as acquired resistance persist. One key resistance mechanism is the upregulation of autophagy, a cellular self-degradative process that provides cancer cells with essential metabolites to survive therapeutic stress. This has led to the exploration of autophagy inhibitors as a promising combination strategy. MR-2088 is a potent and selective, first-in-class inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), the apical kinases that initiate the autophagy pathway.[1][2] Developed from a 2,5-disubstituted 7-azaindole scaffold, this compound is being investigated for its potential to overcome resistance to targeted therapies in RAS-driven cancers, particularly NSCLC.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and the underlying signaling pathways.

Core Compound Data: this compound

In Vitro Activity & Properties

This compound has demonstrated high potency and selectivity for ULK1 and ULK2 in a variety of assays. Its development from an initial hit, MR-2001, involved overcoming solubility issues to yield a lead compound with excellent biochemical and cellular activity.[1]

ParameterValueAssay TypeSource
ULK1 IC50 2 nMLanthaScreen Binding Assay[1]
ULK1 pEC50 8.3Not Specified[3]
ULK2 pEC50 8.7Not Specified[3]
Cellular EC50 10 nMNot Specified[1]
Human Liver Microsomal Half-life (t1/2) 83.1 minMicrosomal Stability Assay[1]
Mouse Liver Microsomal Half-life (t1/2) 70.3 minMicrosomal Stability Assay[1]
In Vivo Pharmacokinetics (Mouse)

A single-dose pharmacokinetic study in mice has shown that this compound possesses properties suitable for in vivo evaluation.[1]

ParameterValueDosingSource
Dose 20 mg/kgIntraperitoneal (i.p.)[1]
Half-life (t1/2) 4.25 hSingle Dose[1]
Time to Maximum Concentration (tmax) 0.75 hSingle Dose[1]
Maximum Concentration (Cmax) 1667 ng/mL (4.10 µM)Single Dose[1]
Area Under the Curve (AUClast) 345,597 ng·min/mL (14.17 µM·h)Single Dose[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the initiation of autophagy. In KRAS-mutant NSCLC, the RAS-RAF-MEK-ERK signaling pathway is constitutively active, driving tumor growth. Inhibition of this pathway with drugs like the MEK inhibitor trametinib is a key therapeutic strategy. However, this inhibition can induce a cytoprotective autophagic response, limiting the efficacy of the treatment. This compound directly targets and inhibits ULK1 and ULK2, the serine/threonine kinases that are essential for the formation of the autophagosome, thereby blocking this survival mechanism. The combination of a MEK inhibitor like trametinib with an ULK1/2 inhibitor like this compound represents a rational and synergistic approach to treating KRAS-driven NSCLC.

MR-2088_Mechanism_of_Action This compound Mechanism of Action in KRAS-Mutant NSCLC cluster_0 KRAS-RAF-MEK-ERK Pathway cluster_1 Autophagy Pathway KRAS Mutant KRAS (e.g., G12C) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Stress Therapeutic Stress MEK->Stress Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation ULK1_2 ULK1/2 Kinase Complex Autophagosome Autophagosome Formation ULK1_2->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Autophagy->Proliferation Trametinib Trametinib Trametinib->MEK MR2088 This compound MR2088->ULK1_2 Stress->ULK1_2 induces LanthaScreen_Workflow LanthaScreen Eu Kinase Binding Assay Workflow start Start prep_compound Prepare serial dilutions of this compound (3X) start->prep_compound prep_kinase_ab Prepare Kinase/Eu-Ab mixture (3X) start->prep_kinase_ab prep_tracer Prepare Tracer solution (3X) start->prep_tracer add_to_plate Add Compound, Kinase/Ab, and Tracer to 384-well plate prep_compound->add_to_plate prep_kinase_ab->add_to_plate prep_tracer->add_to_plate incubate Incubate at RT for 1 hour add_to_plate->incubate read_plate Read TR-FRET signal (Ex: 340nm, Em: 615/665nm) incubate->read_plate analyze Calculate Emission Ratio and determine IC50 read_plate->analyze end End analyze->end

References

MR-2088: A Technical Guide to a Selective ULK1/2 Inhibitor for RAS-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of MR-2088, a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2. This compound is a promising therapeutic candidate, particularly for RAS-driven cancers, where it has demonstrated synergistic effects with MEK inhibitors. This document details its mechanism of action, key experimental data, and the methodologies used for its characterization.

Core Chemical Properties and Mechanism of Action

This compound is a selective inhibitor of ULK1 and ULK2, key serine/threonine kinases that play a pivotal role in the initiation of autophagy.[1][2][3] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting ULK1/2, this compound effectively blocks the autophagic process, leading to anti-proliferative effects in cancer cells.[2][4] The compound is based on a 7-azaindole scaffold and was identified through structure-based drug design.[5][6] The crystal structure of this compound bound to the active site of ULK1 has been resolved, providing detailed insights into its binding mechanism.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and pharmacokinetic profile.

Parameter Value Assay Reference
pEC50 (ULK1) 8.3Cellular Assay[1][3][8]
pEC50 (ULK2) 8.7Cellular Assay[1][3][8]
IC50 (ULK1) 2.0 nMLanthaScreen Binding Assay[4][9][10][11][12]
EC50 10 nMCellular Assay[9]
MST Kd (ULK1) 1.5-4.4 nMMicroscale Thermophoresis[4][10][11][12]
EC50 (ATG13 Phosphorylation Inhibition - Starved) 36 nMCellular Assay[4][11]
EC50 (ATG13 Phosphorylation Inhibition - Trametinib-treated) 48 nMCellular Assay[4][11]
Pharmacokinetic Parameter (Mice, 20 mg/kg i.p.) Value Unit Reference
t1/2 (half-life) 4.25h[9]
tmax (time to maximum concentration) 0.75h[9]
Cmax (maximum concentration) 1667ng/mL[9]
Cmax 4.10µM[9]
AUClast (area under the curve) 345,597ng·min/mL[9]
AUClast 14.17µM·h[9]
AUCinf_obs (area under the curve to infinity) 349,458ng·min/mL[9]
Half-life (Human Liver Microsomes) 83.1min[9]
Half-life (Mouse Liver Microsomes) 70.3min[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and the workflows of the primary assays used in its characterization.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Autophagy Machinery mTOR mTORC1 (Nutrient Rich) ULK1 ULK1/2 mTOR->ULK1 Inhibits AMPK AMPK (Nutrient Poor) AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 Phosphorylates FIP200 FIP200 ULK1->FIP200 VPS34_Complex VPS34 Complex ULK1->VPS34_Complex Activates ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome MR2088 This compound MR2088->ULK1 Inhibits

Caption: ULK1/2 signaling pathway in autophagy and the inhibitory action of this compound.

Synergy_Pathway cluster_ras_mek KRAS-MEK-ERK Pathway cluster_autophagy Autophagy Pathway KRAS Mutant KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellSurvival Cancer Cell Survival & Proliferation ERK->CellSurvival ULK1 ULK1/2 Autophagy Autophagy ULK1->Autophagy Autophagy->CellSurvival Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits MR2088 This compound (ULK1/2 Inhibitor) MR2088->ULK1 Inhibits

Caption: Synergistic inhibition of KRAS-MEK-ERK and Autophagy pathways.

LanthaScreen_Workflow cluster_assay Assay Well Compound This compound (Test Compound) Kinase ULK1/2 Kinase (with Tag) Compound->Kinase Binds Tracer Alexa Fluor™ 647-labeled ATP-competitive Tracer Kinase->Tracer Binding Site Antibody Europium-labeled Anti-Tag Antibody Kinase->Antibody Binds Detection TR-FRET Detection (Loss of Signal) Tracer->Detection Displaced Antibody->Detection Europium Donor

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

NanoBRET_Workflow cluster_cell Live HEK293 Cells NanoLuc_ULK1 NanoLuc-ULK1 Fusion Protein Tracer NanoBRET™ Fluorescent Tracer NanoLuc_ULK1->Tracer Energy Transfer (BRET) Detection BRET Signal Measurement NanoLuc_ULK1->Detection Emits Light Tracer->NanoLuc_ULK1 Binds Tracer->Detection Emits Light Compound This compound (Test Compound) Compound->NanoLuc_ULK1 Competes for Binding Substrate Nano-Glo® Substrate Substrate->NanoLuc_ULK1 Reacts with NanoLuc

References

In-Depth Technical Guide to MR-2088: A Potent and Selective ULK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MR-2088, a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2. This document details its mechanism of action, key experimental data, and relevant protocols for its use in a research setting.

Introduction

This compound is a small molecule inhibitor that targets ULK1 and ULK2, the serine/threonine kinases that are central to the initiation of the autophagy pathway. By inhibiting these kinases, this compound effectively blocks the autophagic process, making it a valuable tool for studying cellular metabolism, neurodegenerative diseases, and cancer. Its high potency and selectivity, as demonstrated in various assays, position this compound as a critical research compound for elucidating the roles of ULK1/2 in health and disease.

Supplier and Catalog Information

This compound is commercially available from several suppliers for research purposes.

SupplierCatalog NumberCAS Number
Probechem BiochemicalsPC-216922922531-69-7
Axon MedchemAxon 41772922531-69-7
MedchemExpressHY-1621002922531-69-7

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity

ParameterTargetValueAssayReference
IC₅₀ ULK12.0 nMBiochemical Assay[1]
pEC₅₀ ULK18.3Cellular Assay[2]
pEC₅₀ ULK28.7Cellular Assay[2]
MST Kd ULK11.5-4.4 nMMicroscale Thermophoresis[1]

Table 2: Cellular Activity

ParameterCell LineConditionValueAssayReference
EC₅₀ NCI-H2030Starvation-induced ATG13 Phosphorylation36 nMWestern Blot[1]
EC₅₀ NCI-H2030Trametinib-treated ATG13 Phosphorylation48 nMWestern Blot[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are essential for the formation of the ULK1 complex (comprising ULK1/2, ATG13, FIP200, and ATG101), which is a critical step in the initiation of autophagy. Under normal conditions, mTOR phosphorylates and inactivates the ULK1 complex. However, under cellular stress (e.g., nutrient starvation), mTOR is inactivated, leading to the dephosphorylation and activation of the ULK1 complex. Activated ULK1 then phosphorylates downstream targets, including ATG13 and FIP200, to initiate the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, this compound prevents these downstream phosphorylation events, thereby halting autophagy at its earliest stage.

ULK1_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Events Nutrient Starvation Nutrient Starvation mTOR mTOR Nutrient Starvation->mTOR inhibition ULK1_2 ULK1/2 mTOR->ULK1_2 inhibition ATG13 ATG13 ULK1_2->ATG13 FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 p-ATG13 Phosphorylation of ATG13 (Ser318) ULK1_2->p-ATG13 phosphorylation This compound This compound This compound->ULK1_2 inhibition Phagophore Formation Phagophore Formation p-ATG13->Phagophore Formation Autophagy Autophagy Phagophore Formation->Autophagy

Caption: Inhibition of the ULK1/2-mediated autophagy pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard procedures and should be optimized for specific experimental conditions.

LanthaScreen™ Eu Kinase Binding Assay for ULK1

This assay is used to determine the binding affinity of this compound to the ULK1 kinase.

Materials:

  • ULK1 enzyme

  • LanthaScreen™ Eu-anti-Tag antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Intermediate Dilution: Create a 4X intermediate dilution of the compound series in Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a 2X solution of ULK1 kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of kinase is typically 5 nM and antibody is 2 nM.

  • Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A. The concentration should be near the Kd for the tracer.

  • Assay Assembly:

    • Add 4 µL of the 4X compound dilution to the assay plate.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation of 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.

LanthaScreen_Workflow A Prepare 4X This compound Dilution D Add Components to 384-well Plate A->D B Prepare 2X ULK1/Antibody Mix B->D C Prepare 4X Tracer Solution C->D E Incubate 1 hr at RT D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of this compound to ULK1 within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-ULK1 Fusion Vector

  • Transfection Carrier DNA

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound compound

  • 96-well or 384-well white assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-ULK1 Fusion Vector and Transfection Carrier DNA (1:9 ratio) and allow for protein expression for 20-24 hours.

  • Cell Seeding: Harvest transfected cells and seed them into the assay plate in Opti-MEM®.

  • Tracer and Compound Addition:

    • Prepare a serial dilution of this compound.

    • Add the NanoBRET™ Tracer to the cells at the recommended concentration.

    • Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to the wells.

    • Read the luminescence at 460 nm (donor) and 610 nm (acceptor) on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC₅₀ value.

NanoBRET_Workflow A Transfect HEK293 cells with NanoLuc-ULK1 B Seed cells into assay plate A->B C Add NanoBRET Tracer and this compound B->C D Incubate 2 hrs at 37°C C->D E Add Substrate and read BRET signal D->E F Calculate IC50 E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Western Blot for Phospho-ATG13 (Ser318) and p62

This method is used to assess the cellular activity of this compound by measuring the phosphorylation of a direct ULK1 substrate (ATG13) and the accumulation of an autophagy substrate (p62).

Materials:

  • NCI-H2030 cells

  • Complete growth medium

  • Starvation medium (e.g., EBSS)

  • This compound compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ATG13 (Ser318), anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment:

    • Seed NCI-H2030 cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours) under basal, starvation, or other stimulated conditions (e.g., with trametinib).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Clarify lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine the effect of this compound on ATG13 phosphorylation and p62 levels.

WesternBlot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C SDS-PAGE and Transfer B->C D Blocking C->D E Primary Antibody Incubation (p-ATG13, p62, Loading Control) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Workflow for Western Blot analysis of autophagy markers.

References

MR-2088: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS). Always consult the official MSDS from the supplier and adhere to all institutional and governmental safety regulations.

Introduction

MR-2088 is a potent and selective inhibitor of UNC-51 like autophagy activating kinase 1 (ULK1) and UNC-51 like autophagy activating kinase 2 (ULK2).[1][2] It is based on a 7-azaindole scaffold and has demonstrated potential in the context of RAS-driven cancers.[3] This guide provides a comprehensive overview of the available safety, handling, and experimental data for this compound to assist researchers in its safe and effective use.

Physicochemical and Biological Properties

This compound is a solid, white to light yellow substance.[4] Its core structure is 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₆N₂O[4]
Molecular Weight~134.14 g/mol [4]
AppearanceWhite to light yellow solid[4]
SolubilitySoluble in organic solvents like chloroform and dichloromethane.[4]
Table 2: In Vitro and In Vivo Activity of this compound
Assay/ParameterTarget/OrganismValueSource
IC₅₀ULK12 nM[3][4]
EC₅₀ULK110 nM[3][4]
pEC₅₀ULK18.3[1][2]
pEC₅₀ULK28.7[1][2][4]
Half-life (t½)Human Liver Microsomes83.1 min[3]
Half-life (t½)Mouse Liver Microsomes70.3 min[3]
Cmax (single 20 mg/kg i.p. dose)Mice1667 ng/mL (4.10 µM)[3]
Tmax (single 20 mg/kg i.p. dose)Mice0.75 h[3]
AUC (last) (single 20 mg/kg i.p. dose)Mice345,597 ng·min/mL (14.17 µM·h)[3]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not identified in the public domain, general safety precautions for handling potent kinase inhibitors should be strictly followed.

Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.[4] The following PPE should be worn at all times when handling this compound:

  • Safety glasses with side shields

  • Chemical-resistant gloves

  • A lab coat

Engineering Controls
  • All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]

Handling Procedures
  • Avoid the generation of dust when handling the solid compound.[4]

  • Use appropriate tools for weighing and transferring the solid.[4]

  • Ensure all equipment and reagents are prepared before handling the compound.[4]

Storage
  • Stock solutions of this compound should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5][6]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution can be prepared in DMSO. For a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound in DMSO.[5][6]

Preparation of Working Solutions for In Vivo Experiments

It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[5][6]

Protocol 1: Corn Oil Formulation [5][6] This protocol yields a clear solution of ≥ 2.08 mg/mL.

  • Prepare a 20.8 mg/mL stock solution in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear and uniform solution is obtained.

Protocol 2: PEG300/Tween-80/Saline Formulation [6] This protocol also yields a clear solution of ≥ 2.08 mg/mL.

  • Prepare a 20.8 mg/mL stock solution in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix evenly.

  • Add 50 µL of Tween-80 and mix evenly.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]

Kinase Inhibition Bioassay (General Protocol)

The inhibitory potential of this compound on ULK1/2 can be measured using a bioluminescence-based assay that quantifies the amount of ATP remaining after the kinase-catalyzed phosphorylation of a substrate.[4]

Materials:

  • Recombinant ULK1 or ULK2 enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound test compound

  • Bioluminescent ATP detection reagent

Workflow: The general workflow for such an assay is depicted in the diagram below.

experimental_workflow General Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, this compound) mix Mix Kinase, Substrate, and this compound prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at RT initiate->incubate stop Stop Reaction & Add Detection Reagent incubate->stop read Read Luminescence stop->read

Caption: General workflow for a kinase inhibition bioassay.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits ULK1 and ULK2, which are key initiators of the autophagy process. The 7-azaindole core of this compound is believed to form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, thereby blocking ATP binding and inhibiting the downstream signaling cascade.[4]

signaling_pathway This compound Inhibition of ULK1/2 Signaling Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_2 ULK1/ULK2 mTORC1->ULK1_2 Inhibits AMPK AMPK AMPK->ULK1_2 Activates ATG13 ATG13 ULK1_2->ATG13 VPS34_complex VPS34 Complex Activation ULK1_2->VPS34_complex Phosphorylates & Activates FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Phagophore Phagophore Nucleation VPS34_complex->Phagophore Autophagosome Autophagosome Formation Phagophore->Autophagosome MR2088 This compound MR2088->ULK1_2 Inhibits

Caption: this compound inhibits the ULK1/2 complex, a critical step in autophagy initiation.

References

Methodological & Application

Application Notes and Protocols for MR-2088: A Selective ULK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

MR-2088 is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the autophagy pathway.[1][2] It has demonstrated potential in the context of RAS-driven cancers, particularly non-small cell lung cancer (NSCLC), where it exhibits synergistic anti-proliferative effects when used in combination with MEK inhibitors such as trametinib.[3][4] These application notes provide a summary of the in vitro biochemical and cellular activities of this compound and detailed protocols for its experimental use.

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound.

ParameterTarget/AssayValueReference
IC50 ULK1 (LanthaScreen Binding Assay)2 nM[4]
pEC50 ULK18.3[1][2]
pEC50 ULK28.7[1][2]
EC50 Cellular Assay10 nM[4]
EC50 Inhibition of ATG13 phosphorylation (starvation)36 nM[5]
EC50 Inhibition of ATG13 phosphorylation (trametinib-treated)48 nM[5]
EC50 Prevention of p62 degradation48 nM[5]
MST Kd ULK11.5-4.4 nM[5]

Signaling Pathway

This compound inhibits ULK1/2, which are crucial kinases in the initiation of the autophagy cascade. ULK1/2, in complex with ATG13, FIP200, and ATG101, responds to upstream signals such as mTOR and AMPK to regulate the formation of the phagophore. In many cancers, including those with KRAS mutations, autophagy can be a pro-survival mechanism. By inhibiting ULK1/2, this compound blocks this process. The KRAS mutation often leads to the constitutive activation of the MAPK/ERK pathway (RAS-RAF-MEK-ERK). Trametinib inhibits MEK within this pathway. The synergistic effect of this compound and trametinib suggests a dual blockade of two critical survival pathways for these cancer cells.

MR-2088_Signaling_Pathway This compound Mechanism of Action and Synergy with Trametinib KRAS KRAS (mutated) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Upstream_Signals Upstream Signals (e.g., mTOR, AMPK) ULK1_2 ULK1/2 Upstream_Signals->ULK1_2 Autophagy_Complex Autophagy Initiation Complex Assembly (ATG13, FIP200, etc.) ULK1_2->Autophagy_Complex Autophagosome Autophagosome Formation Autophagy_Complex->Autophagosome Survival_Autophagy Cell Survival (via Autophagy) Autophagosome->Survival_Autophagy MR2088 This compound MR2088->ULK1_2 Trametinib Trametinib Trametinib->MEK

Caption: this compound inhibits ULK1/2-mediated autophagy, while trametinib blocks the MEK-ERK pathway.

Experimental Protocols

ULK1/2 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of this compound against ULK1.

Experimental Workflow:

LanthaScreen_Workflow cluster_0 Preparation cluster_1 Assay Plate Loading cluster_2 Incubation & Reading A Prepare this compound serial dilution D Add this compound to plate A->D B Prepare Kinase/Antibody mix E Add Kinase/Antibody mix B->E C Prepare Tracer solution F Add Tracer solution C->F D->E E->F G Incubate at RT for 1 hr F->G H Read TR-FRET signal G->H

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Materials:

  • This compound

  • ULK1 or ULK2 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplate

  • TR-FRET plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 100 µM. Then, create an intermediate dilution in Kinase Buffer A.

  • Kinase/Antibody Solution: Prepare a 2X solution of ULK1/2 and Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will need to be optimized, but a starting point could be 5-10 nM for the kinase and 2-4 nM for the antibody.

  • Tracer Solution: Prepare a 4X solution of the appropriate Kinase Tracer in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.

  • Assay Assembly: a. To each well of a 384-well plate, add 4 µL of the 4X this compound serial dilution. b. Add 8 µL of the 2X Kinase/Antibody solution to each well. c. Add 4 µL of the 4X Tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Autophagy Flux Assay (p62 Degradation by Western Blot)

This protocol measures the effect of this compound on autophagy flux by monitoring the levels of p62/SQSTM1, a protein that is degraded during autophagy. An accumulation of p62 indicates inhibition of autophagy.

Experimental Workflow:

Autophagy_Flux_Workflow A Seed cells and allow to attach B Treat cells with this compound +/- Autophagy Inducer/Inhibitor A->B C Lyse cells and collect protein B->C D Determine protein concentration C->D E Perform SDS-PAGE D->E F Transfer proteins to membrane E->F G Block membrane and incubate with primary antibodies (p62, LC3, loading control) F->G H Incubate with secondary antibody G->H I Detect signal and analyze band intensity H->I

Caption: Workflow for assessing autophagy flux via Western Blot.

Materials:

  • NSCLC cell line (e.g., H2030)

  • Complete cell culture medium

  • This compound

  • Autophagy inducer (e.g., starvation medium - EBSS) or inhibitor (e.g., Bafilomycin A1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p62/SQSTM1, anti-LC3B, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Seed H2030 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: a. Treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 6-24 hours). b. Include control groups: vehicle (DMSO), positive control for autophagy induction (starvation), and a control for autophagy inhibition (Bafilomycin A1). A key comparison is the treatment with this compound in the presence of an autophagy inducer.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p62, LC3, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p62 and LC3-II/LC3-I ratio to the loading control. An increase in p62 levels upon this compound treatment indicates inhibition of autophagic flux.

Cell Proliferation and Synergy Assay

This protocol determines the anti-proliferative effect of this compound alone and in combination with trametinib in NSCLC cells.

Experimental Workflow:

Synergy_Assay_Workflow A Seed cells in 96-well plates B Treat with serial dilutions of This compound, Trametinib, and combinations A->B C Incubate for 72 hours B->C D Add proliferation reagent (e.g., MTS or resazurin) C->D E Incubate and read absorbance/ fluorescence D->E F Calculate cell viability and determine synergy (e.g., using Chou-Talalay method) E->F

Caption: Workflow for cell proliferation and synergy assessment.

Materials:

  • NSCLC cell line (e.g., H2030)

  • Complete cell culture medium

  • This compound

  • Trametinib

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed H2030 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound and trametinib. b. Treat the cells with:

    • This compound alone
    • Trametinib alone
    • Combinations of this compound and trametinib at a constant ratio. c. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability. b. Plot the cell viability against the drug concentration to determine the IC50 for each single agent. c. For the combination treatment, use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the original research articles and product datasheets for further details.

References

Application Notes and Protocols for MR-2088, a Selective ULK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. This compound has emerged as a valuable research tool for studying autophagy and as a potential therapeutic agent, particularly in the context of RAS-driven cancers where it has demonstrated synergistic anti-proliferative effects when used in combination with MEK inhibitors such as trametinib.[3] These application notes provide detailed protocols for the use of this compound in cell culture, including treatment concentrations, and methodologies for assessing its biological activity.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are central regulators of the autophagy initiation complex. Under normal conditions, mTORC1 suppresses ULK1/2 activity. However, under cellular stress, such as nutrient deprivation, ULK1/2 are activated and phosphorylate downstream components of the autophagy machinery, including ATG13, leading to the formation of the autophagosome. By inhibiting ULK1/2, this compound effectively blocks these initial steps, thereby preventing the induction of autophagy.[1][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various assays and cell lines. This data provides a reference for determining appropriate experimental concentrations.

ParameterValueAssay SystemReference
pEC50 (ULK1) 8.3Cellular Assay[1]
pEC50 (ULK2) 8.7Cellular Assay[1]
IC50 (ULK1) 2.0 nMLanthaScreen Binding Assay
EC50 (ULK1) 10 nMCellular Assay
IC50 (NCI-H2030 cells) 3.2 µMAntiproliferative Assay[1]
EC50 (p-ATG13 Ser318 inhibition - starved) 36 nMWestern Blot
EC50 (p-ATG13 Ser318 inhibition - trametinib-treated) 48 nMWestern Blot

Signaling Pathway

The following diagram illustrates the role of ULK1/2 in the autophagy signaling pathway and the point of inhibition by this compound.

ULK1_Pathway cluster_stress Cellular Stress (e.g., Nutrient Deprivation) cluster_regulation Upstream Regulation cluster_initiation Autophagy Initiation Complex cluster_downstream Downstream Events Stress Nutrient Deprivation / Growth Factor Withdrawal mTORC1 mTORC1 Stress->mTORC1 inhibits AMPK AMPK Stress->AMPK activates ULK1_2 ULK1 / ULK2 mTORC1->ULK1_2 inhibits AMPK->ULK1_2 activates ATG13 p-ATG13 ULK1_2->ATG13 phosphorylates FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 Autophagosome Autophagosome Formation ATG13->Autophagosome FIP200->Autophagosome ATG101->Autophagosome MR2088 This compound MR2088->ULK1_2 inhibits

Caption: ULK1/2 signaling pathway in autophagy initiation and its inhibition by this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline for the culture of NCI-H2030 non-small cell lung cancer cells and subsequent treatment with this compound.

Materials:

  • NCI-H2030 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Trypsin-EDTA solution

  • This compound (stock solution prepared in DMSO)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Culture NCI-H2030 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at the desired density.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Replace the culture medium with medium containing the desired concentration of this compound. For combination studies, trametinib can be added concurrently or sequentially. A typical concentration range for this compound in antiproliferative assays is between 0.1 µM and 10 µM. For mechanism of action studies, lower concentrations (e.g., 10 nM - 500 nM) may be sufficient to observe inhibition of autophagy.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Western Blot Analysis of Autophagy Markers

This protocol describes the detection of key autophagy markers, phosphorylated ATG13 (Ser318) and p62/SQSTM1, to confirm the inhibitory effect of this compound on the ULK1/2 pathway. A decrease in p-ATG13 and an accumulation of p62 are indicative of autophagy inhibition.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis and blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ATG13 (Ser318)

    • Rabbit or mouse anti-p62/SQSTM1

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold DPBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Cell Viability/Cytotoxicity Assay

This protocol can be used to assess the effect of this compound, alone or in combination with other drugs, on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/MTS-based assays

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and/or a fixed concentration of a synergistic compound like trametinib. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Autophagy Flux Assay

This assay is crucial to distinguish between a blockage in autophagic degradation and a suppression of autophagy induction. The accumulation of LC3-II in the presence of a lysosomal inhibitor like bafilomycin A1 indicates active autophagic flux.

Materials:

  • Cells treated with this compound

  • Bafilomycin A1 (BafA1)

  • Western blot reagents as described above

  • Primary antibody: Rabbit or mouse anti-LC3B

Protocol:

  • Treatment: Treat cells with this compound for the desired duration. In the final 2-4 hours of the treatment period, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.

  • Cell Lysis and Western Blot: Prepare cell lysates and perform Western blotting as described in Protocol 2.

  • Detection: Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Analysis: Compare the levels of LC3-II in the presence and absence of BafA1. An increase in LC3-II upon BafA1 treatment indicates ongoing autophagy. This compound is expected to reduce the BafA1-induced accumulation of LC3-II, confirming its role as an autophagy inhibitor.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.

Workflow start Start cell_culture Cell Culture (e.g., NCI-H2030) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay western_blot Western Blot (p-ATG13, p62) treatment->western_blot autophagy_flux Autophagy Flux Assay (LC3-II turnover) treatment->autophagy_flux data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis autophagy_flux->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for characterizing the cellular effects of this compound.

References

Application Notes: Measuring Autophagic Flux with MR-2088, a Potent ULK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This dynamic process, known as autophagic flux, is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The accurate measurement of autophagic flux is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. MR-2088 is a potent and selective inhibitor of ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2), two key serine/threonine kinases that are essential for the initiation of the autophagy pathway.[1][2][3] By inhibiting ULK1/2, this compound provides a powerful tool to dissect the early stages of autophagy and to quantify its impact on autophagic flux.

These application notes provide detailed protocols for utilizing this compound in two common and robust autophagy flux assays: Western Blot-based quantification of LC3-II and fluorescence microscopy using the tandem mRFP-GFP-LC3 reporter.

Mechanism of Action of this compound in Autophagy

Autophagy initiation is tightly regulated by the ULK1/2 complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other autophagic stimuli, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome. This compound, by selectively inhibiting the kinase activity of ULK1 and ULK2, blocks these initial phosphorylation events, thereby preventing the formation of autophagosomes and inhibiting autophagic flux at its earliest stage.

Autophagy_Pathway_and_MR2088_Inhibition cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autolysosome Formation & Degradation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1/2\nComplex ULK1/2 Complex mTORC1->ULK1/2\nComplex inhibits Downstream\nEffectors Downstream Effectors ULK1/2\nComplex->Downstream\nEffectors activates This compound This compound This compound->ULK1/2\nComplex inhibits Phagophore Phagophore Downstream\nEffectors->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: this compound inhibits the ULK1/2 complex, a critical initiator of autophagy.

Data Presentation

The following tables summarize hypothetical quantitative data from autophagy flux experiments using this compound. These tables are provided as examples for data presentation and the expected outcomes of the described protocols.

Table 1: Western Blot Analysis of LC3-II Accumulation

Treatment GroupThis compound (1 µM)Bafilomycin A1 (100 nM)Normalized LC3-II/GAPDH Ratio (Fold Change)
Control--1.0
Bafilomycin A1-+4.5
This compound+-0.8
This compound + Bafilomycin A1++1.2

Table 2: Fluorescence Microscopy Analysis of mRFP-GFP-LC3 Puncta

Treatment GroupThis compound (1 µM)Autophagy Induction (Starvation)Average Yellow Puncta/Cell (Autophagosomes)Average Red Puncta/Cell (Autolysosomes)
Control--2 ± 15 ± 2
Starvation-+15 ± 425 ± 6
This compound+-1 ± 14 ± 2
This compound + Starvation++3 ± 26 ± 3

Experimental Protocols

Protocol 1: Western Blot-Based Autophagy Flux Assay

This protocol measures autophagic flux by quantifying the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor, Bafilomycin A1. This compound is used to demonstrate the inhibition of autophagy initiation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Treatment:

    • Group 1 (Control): Treat with vehicle (DMSO).

    • Group 2 (Bafilomycin A1): Treat with 100 nM Bafilomycin A1 for the last 2-4 hours of the experiment.

    • Group 3 (this compound): Pre-treat with 1 µM this compound (or a concentration from a dose-response curve) for 1 hour.

    • Group 4 (this compound + Bafilomycin A1): Pre-treat with 1 µM this compound for 1 hour, then add 100 nM Bafilomycin A1 for the final 2-4 hours.

    • Optional: Include groups with autophagy induction (e.g., starvation in EBSS) in the presence and absence of inhibitors.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control (e.g., GAPDH) using densitometry software.

    • Calculate the autophagic flux by subtracting the normalized LC3-II levels of the control group from the Bafilomycin A1-treated group.

    • Compare the autophagic flux in the presence and absence of this compound.

WB_Workflow Cell Seeding Cell Seeding Treatment Groups Treatment Groups Cell Seeding->Treatment Groups Cell Lysis Cell Lysis Treatment Groups->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Workflow for the Western Blot-based autophagy flux assay.

Protocol 2: Fluorescence Microscopy with Tandem mRFP-GFP-LC3

This protocol allows for the visualization and quantification of autophagosomes (yellow puncta) and autolysosomes (red puncta) to measure autophagic flux.

Materials:

  • Cells stably expressing the mRFP-GFP-LC3 reporter plasmid.

  • Complete cell culture medium.

  • Starvation medium (e.g., EBSS).

  • This compound (stock solution in DMSO).

  • Glass-bottom dishes or coverslips.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Mounting medium with DAPI.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Plate mRFP-GFP-LC3 expressing cells on glass-bottom dishes or coverslips to be 50-60% confluent at the time of imaging.

  • Treatment:

    • Group 1 (Control): Treat with vehicle (DMSO) in complete medium.

    • Group 2 (Autophagy Induction): Replace complete medium with starvation medium (EBSS) for 2-4 hours.

    • Group 3 (this compound): Pre-treat with 1 µM this compound in complete medium for 1 hour.

    • Group 4 (this compound + Autophagy Induction): Pre-treat with 1 µM this compound for 1 hour, then replace with starvation medium containing 1 µM this compound for 2-4 hours.

  • Cell Fixation:

    • Wash cells once with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Mounting: Mount coverslips onto slides using mounting medium with DAPI.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mRFP (e.g., 561 nm).

    • Capture images from multiple random fields for each condition.

  • Image Analysis:

    • For each cell, count the number of yellow puncta (colocalization of GFP and mRFP, representing autophagosomes) and red-only puncta (mRFP signal without GFP, representing autolysosomes).

    • Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) for automated and unbiased quantification.

    • Calculate the average number of yellow and red puncta per cell for each condition. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

Troubleshooting and Considerations

  • This compound Concentration: The optimal concentration of this compound may vary between cell lines. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the effective concentration for inhibiting autophagy in your specific cell model.

  • Time Course: The kinetics of autophagy can vary. Consider performing a time-course experiment to determine the optimal treatment duration for both autophagy induction and inhibition.

  • Lysosomal Inhibitors: Bafilomycin A1 is a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal degradation. Chloroquine is another commonly used lysosomal inhibitor that raises the lysosomal pH. The choice and concentration of the inhibitor may need to be optimized.

  • Data Interpretation: A decrease in LC3-II levels can indicate either a blockage in autophagy induction or an increase in autophagic degradation. Therefore, the use of lysosomal inhibitors is crucial for correctly interpreting autophagic flux.[4]

References

Application Notes and Protocols for In Vivo Dosage of MR-2088 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the in vivo dosage and administration of MR-2088, a selective ULK1/2 inhibitor, in mouse models of cancer. The protocols are based on available preclinical data and studies of similar molecules, offering a framework for designing and executing in vivo efficacy and pharmacodynamic studies.

Introduction

This compound is a potent and selective inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), key regulators of autophagy.[1][2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress, making its inhibition a promising therapeutic strategy, particularly in cancers with RAS-pathway mutations. This compound has demonstrated favorable pharmacokinetic properties for in vivo evaluation and has shown synergistic anti-cancer effects when combined with MEK inhibitors like trametinib in in vitro settings.[1][3] These notes are intended to guide researchers in the design of preclinical studies to evaluate the in vivo efficacy of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 / EC50 / pEC50Cell LineReference
ULK1LanthaScreen Binding AssayIC50: 2 nM-[3]
ULK1-pEC50: 8.3-[2]
ULK2-pEC50: 8.7-[2]
Cellular Activity-EC50: 10 nM-[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitsDosingMouse StrainReference
Dose20mg/kgSingle i.p. injectionNot Specified[3]
Cmax1667ng/mLSingle i.p. injectionNot Specified[3]
Tmax0.75hoursSingle i.p. injectionNot Specified[3]
t1/24.25hoursSingle i.p. injectionNot Specified[3]
AUClast345,597ng·min/mLSingle i.p. injectionNot Specified[3]

Table 3: Microsomal Stability of this compound

SpeciesHalf-life (t1/2)UnitsReference
Human Liver Microsomes83.1minutes[3]
Mouse Liver Microsomes70.3minutes[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of RAS-driven cancers and its potential synergy with MEK inhibitors.

MR2088_Pathway cluster_0 RAS-MEK-ERK Pathway cluster_1 Autophagy Pathway RAS Mutant RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ULK1_2 ULK1/2 ERK->ULK1_2 Modulation Autophagy_init Autophagy Initiation ULK1_2->Autophagy_init Autophagosome Autophagosome Formation Autophagy_init->Autophagosome Survival_Stress Stress Resistance & Survival Autophagosome->Survival_Stress Survival_Stress->Proliferation Supports MR2088 This compound MR2088->ULK1_2 Inhibition Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibition protocol_1 start Start cell_culture Culture H2030 NSCLC cells start->cell_culture implantation Implant 5x10^6 cells subcutaneously in mice cell_culture->implantation tumor_growth Monitor tumor growth until ~150 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups (n=8-10) tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., 20 mg/kg, i.p., BID) randomization->treatment monitoring Measure tumor volume and body weight 2-3x weekly treatment->monitoring endpoint Continue treatment for 21-28 days or until tumor volume endpoint monitoring->endpoint analysis Collect tumors for pharmacodynamic analysis endpoint->analysis end End analysis->end protocol_2 start Start setup Establish H2030 xenografts as in Protocol 1 start->setup randomization Randomize mice into 4 groups: 1. Vehicle 2. This compound 3. Trametinib 4. This compound + Trametinib setup->randomization treatment Administer treatments daily (this compound i.p., Trametinib p.o.) randomization->treatment monitoring Measure tumor volume and body weight 2-3x weekly treatment->monitoring endpoint Continue treatment until tumor volume endpoint monitoring->endpoint analysis Collect tumors for PD analysis (p-ERK, LC3-II) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for MR-2088 Pharmacokinetic Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), key regulators of autophagy.[1][2] It has demonstrated potential in the treatment of RAS-driven cancers, particularly in combination with inhibitors of the KRAS-RAF-MEK-ERK signaling pathway.[3][4][5] These application notes provide a summary of the known pharmacokinetic properties of this compound in mice and detailed protocols for key in vivo and in vitro experiments to assess its pharmacokinetic profile.

Quantitative Pharmacokinetic Data

A single-dose pharmacokinetic study of this compound administered intraperitoneally (i.p.) to mice has provided the following key parameters.

Table 1: Single-Dose Intraperitoneal Pharmacokinetic Parameters of this compound in Mice [3]

ParameterValueUnit
Dose20mg/kg
t1/2 (Half-life)4.25h
tmax (Time to maximum concentration)0.75h
Cmax (Maximum plasma concentration)1667ng/mL
Cmax 4.10µM
AUClast (Area under the curve to the last measurable point)345,597ng·min/mL
AUClast 14.17µM·h
AUCinf_obs (Area under the curve extrapolated to infinity)349,458ng·min/mL
AUC%Extrap (Percentage of AUC extrapolated)1.10%

Table 2: In Vitro Microsomal Stability of this compound [3]

Speciest1/2 (Half-life)
Mouse Liver Microsomes70.3 min
Human Liver Microsomes83.1 min

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the ULK1/2 kinases, which are central to the initiation of autophagy. This mechanism is particularly relevant in cancers with activating mutations in the KRAS gene, which often rely on autophagy for survival and proliferation. The inhibition of ULK1/2 by this compound can act synergistically with inhibitors of the downstream KRAS-RAF-MEK-ERK signaling pathway.

ULK1_2_Inhibition_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Autophagy Machinery mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 AMPK AMPK AMPK->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 VPS34_Complex VPS34 Complex ULK1_2->VPS34_Complex Phosphorylation Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation MR2088 This compound MR2088->ULK1_2

This compound inhibits the ULK1/2 complex, a key initiator of autophagy.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->RTK

The KRAS-RAF-MEK-ERK pathway, a target for synergistic cancer therapy with this compound.

Experimental Protocols

Single-Dose Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following a single intraperitoneal injection.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Male CD-1 mice (8-10 weeks old)

  • Syringes and needles for injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final dosing solution should be prepared fresh on the day of the experiment.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes. Centrifuge the blood at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., t1/2, Cmax, AUC) using non-compartmental analysis software.

PK_Study_Workflow Animal_Acclimation Animal Acclimation Dose_Preparation Dose Preparation Animal_Acclimation->Dose_Preparation Dosing Intraperitoneal Dosing Dose_Preparation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Workflow for a single-dose pharmacokinetic study in mice.
Mouse Liver Microsomal Stability Assay

This protocol describes an in vitro assay to determine the metabolic stability of this compound in mouse liver microsomes.

Materials:

  • This compound

  • Mouse liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine mouse liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add this compound to the incubation mixture. Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Bioanalysis: Analyze the concentration of the remaining this compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t1/2).

LC-MS/MS Method for Quantification of this compound in Mouse Plasma

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in plasma samples.

Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of mouse plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through compound tuning.

Calibration and Quantification:

  • Prepare a standard curve by spiking known concentrations of this compound into blank mouse plasma and processing them alongside the study samples.

  • Quantify the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

References

Application Notes and Protocols: Synergistic Inhibition of NSCLC Cells by Combining MR-2088 and Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Non-small cell lung cancer (NSCLC) driven by KRAS mutations presents a significant therapeutic challenge. The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many KRAS-mutant cancers.[1] Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2, effectively blocks this pathway, leading to cell cycle arrest and apoptosis in susceptible tumor cells.[1] However, tumor cells can develop adaptive resistance to MEK inhibitors by upregulating survival pathways, including autophagy.[2][3]

Autophagy is a cellular self-degradative process that enables cancer cells to survive under stress conditions, such as those induced by chemotherapy or targeted agents.[4] Emerging evidence suggests that inhibiting this protective autophagic response can enhance the efficacy of MAPK-targeted therapies.[2][4] MR-2088 is a potent and selective inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2), key initiators of the autophagy pathway.[5][6]

This document provides detailed protocols for investigating the synergistic anti-tumor effects of combining this compound with trametinib in KRAS-mutant NSCLC cells. The combination of MEK inhibition with trametinib and autophagy inhibition with this compound has demonstrated promising synergistic antiproliferative effects in preclinical models, particularly in H2030 (KRASG12C) NSCLC cells.[4][6] These notes are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Properties of this compound and Trametinib
CompoundTarget(s)Mechanism of ActionKey In Vitro Data
This compound ULK1/ULK2Selective, ATP-competitive inhibitor of ULK1/2, blocking the initiation of autophagy.[5][6]ULK1 IC50: 2 nM[7]NCI-H2030 EC50: 10 nM[7]Inhibits ATG13 phosphorylation[4]
Trametinib MEK1/MEK2Allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK.[1]Induces G1 cell cycle arrest and apoptosis in sensitive NSCLC cells.[1]
Table 2: Expected Synergistic Effects of this compound and Trametinib Combination in KRAS-Mutant NSCLC Cells
AssaySingle Agent (this compound)Single Agent (Trametinib)Combination (this compound + Trametinib)Expected Outcome
Cell Viability (IC50) Moderate Growth InhibitionModerate Growth InhibitionPotent Growth InhibitionSynergistic reduction in cell viability (Combination Index < 1)
Apoptosis Rate Minimal IncreaseModest IncreaseSignificant IncreasePotentiation of trametinib-induced apoptosis
p-ERK Levels No Direct EffectStrong DecreaseStrong DecreaseSustained inhibition of MAPK pathway
LC3-II/I Ratio DecreaseIncrease (Protective Autophagy)Decrease/Blockade of Autophagic FluxAbrogation of trametinib-induced protective autophagy
Cleaved PARP Levels Minimal IncreaseModest IncreaseStrong IncreaseEnhanced apoptotic signaling

Signaling Pathway and Experimental Workflow

cluster_0 MAPK Signaling Pathway cluster_1 Autophagy Pathway KRAS KRAS (mutant) RAF RAF KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Stress Therapeutic Stress (e.g., MEK inhibition) ERK->Stress Induces ULK1 ULK1/2 Stress->ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome Survival Cell Survival (Resistance) Autophagosome->Survival Trametinib Trametinib Trametinib->MEK MR2088 This compound MR2088->ULK1

Combined inhibition of MAPK and Autophagy pathways.

cluster_treatment Drug Treatment (24-72h) cluster_assays Endpoint Assays start Start: Culture NSCLC Cells (e.g., NCI-H2030) control Vehicle Control (DMSO) start->control mr2088 This compound Alone start->mr2088 trametinib Trametinib Alone start->trametinib combo This compound + Trametinib start->combo viability Cell Viability Assay (e.g., CellTiter-Glo) control->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) control->apoptosis western Western Blot Analysis control->western mr2088->viability mr2088->apoptosis mr2088->western trametinib->viability trametinib->apoptosis trametinib->western combo->viability combo->apoptosis combo->western analysis Data Analysis viability->analysis Calculate IC50 & Combination Index apoptosis->analysis Quantify Apoptotic Cells western->analysis Analyze Protein Expression (p-ERK, LC3, c-PARP) end Conclusion: Assess Synergy analysis->end

Experimental workflow for evaluating drug synergy.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This protocol determines the effect of this compound and trametinib, alone and in combination, on the viability of NSCLC cells.

Materials:

  • NSCLC cell line (e.g., NCI-H2030, KRASG12C)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trametinib (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count NSCLC cells. Seed 3,000-5,000 cells per well in 90 µL of complete growth medium in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and trametinib in complete growth medium. For combination treatments, prepare a matrix of concentrations for both drugs.

  • Treatment: Add 10 µL of the drug solutions (or vehicle control, DMSO) to the appropriate wells. This will result in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Calculate IC50 values for each drug alone using non-linear regression.

    • For combination data, calculate the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy.[8]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment.

Materials:

  • NSCLC cells treated as described below

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency after treatment. Treat cells with vehicle, this compound, trametinib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells from each well, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software. Compare the percentage of apoptotic cells across different treatment groups.

Western Blot Analysis

This protocol is used to assess changes in key signaling proteins involved in the MAPK and autophagy pathways.

Materials:

  • NSCLC cells treated as described below

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-LC3B, anti-cleaved PARP, anti-GAPDH (or β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well or 10 cm dishes. Treat with vehicle, this compound, trametinib, or the combination for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control (GAPDH or β-actin). Analyze the ratio of p-ERK/total ERK and LC3-II/LC3-I to assess pathway inhibition and autophagic flux, respectively. Assess levels of cleaved PARP as a marker of apoptosis.

References

Application Notes and Protocols for Studying Mitophagy with MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-2088 is a potent and selective dual inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key serine/threonine kinases that act as central regulators of the autophagy initiation complex.[1] Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis. Dysfunctional mitophagy is implicated in a variety of human diseases, including neurodegenerative disorders and cancer. By inhibiting ULK1/2, this compound serves as a powerful chemical probe to investigate the role of the canonical autophagy initiation machinery in mitophagy. These application notes provide a comprehensive overview of this compound, its mechanism of action in the context of mitophagy, and detailed protocols for its use in research settings.

Mechanism of Action

This compound is a selective inhibitor of ULK1 and ULK2 with pEC50 values of 8.3 and 8.7, respectively.[1] ULK1 plays a direct role in mitophagy through the phosphorylation of several key proteins, including mitophagy receptors such as BNIP3 and FUNDC1. This phosphorylation is a critical step for the recruitment of the autophagic machinery to damaged or superfluous mitochondria.

By inhibiting the kinase activity of ULK1 and ULK2, this compound is expected to block the initiation of mitophagy. This inhibition prevents the phosphorylation of mitophagy receptors and other downstream autophagy-related (ATG) proteins, thereby suppressing the formation of the phagophore and subsequent engulfment of mitochondria. This makes this compound an invaluable tool for studying the upstream regulation of mitophagy and for dissecting the functional consequences of its inhibition.

Signaling Pathway

Mitophagy_Inhibition_by_MR2088 cluster_0 Mitochondrial Damage/Stress cluster_1 ULK1-Mediated Mitophagy Initiation Mito_Stress e.g., Hypoxia, CCCP ULK1_Complex ULK1/2 Complex Mito_Stress->ULK1_Complex activates Mitophagy_Receptors Mitophagy Receptors (e.g., BNIP3, FUNDC1) ULK1_Complex->Mitophagy_Receptors phosphorylates Phospho_Receptors Phosphorylated Receptors Autophagy_Machinery Autophagy Machinery (ATG proteins) Phospho_Receptors->Autophagy_Machinery recruits Mitophagosome Mitophagosome Formation Autophagy_Machinery->Mitophagosome MR2088 This compound MR2088->ULK1_Complex inhibits Experimental_Workflow cluster_workflow General Workflow for Studying Mitophagy Inhibition A 1. Cell Culture (e.g., HeLa, U2OS) B 2. Treatment - Vehicle (DMSO) - this compound - Mitophagy Inducer - this compound + Inducer A->B C1 3a. Immunofluorescence (Protocol 1) B->C1 C2 3b. Western Blot (Protocol 2) B->C2 D1 4a. Microscopy & Image Analysis (Colocalization) C1->D1 E 5. Data Interpretation (Assess Mitophagy Inhibition) D1->E D2 4b. Densitometry Analysis (Protein Levels) C2->D2 D2->E

References

Application Notes and Protocols for Autophagy Induction with MR-2088 Starvation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The Unc-51 like autophagy activating kinase 1 (ULK1) and its homologue ULK2 are central to the initiation of the autophagy cascade, making them key targets for therapeutic intervention. MR-2088 is a potent and selective dual inhibitor of ULK1 and ULK2, offering a powerful tool to probe the role of autophagy in various disease models.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to inhibit autophagy in a nutrient starvation model. Detailed protocols for cell-based assays, including the analysis of key autophagy markers by Western blot, are provided to enable researchers to effectively incorporate this compound into their studies.

Mechanism of Action

Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inhibits the ULK1/2 complex, suppressing autophagy. During starvation, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates downstream targets, such as ATG13 and Beclin-1, to initiate the formation of the autophagosome.[3] this compound exerts its inhibitory effect by directly targeting the kinase activity of ULK1 and ULK2, thereby preventing the initiation of the autophagic process even under starvation conditions.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)pEC50
ULK12.08.3
ULK2-8.7

Data sourced from MedchemExpress and ProbeChem.[1]

Table 2: Cellular Activity of this compound in Starvation Models

AssayCell LineEC50 (nM)
Inhibition of ATG13 (Ser318) phosphorylationH2030 (KRAS G12C)36
Prevention of p62 degradationH2030 (KRAS G12C)48

Data sourced from ProbeChem.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Autophagy_Signaling_Pathway cluster_0 Nutrient Rich cluster_1 Starvation mTORC1 mTORC1 ULK1_complex_inactive ULK1/2 Complex (Inactive) mTORC1->ULK1_complex_inactive Phosphorylates & Inhibits Starvation Starvation mTORC1_inactive mTORC1 (Inactive) Starvation->mTORC1_inactive Inhibits ULK1_complex_active ULK1/2 Complex (Active) Autophagosome Autophagosome Formation ULK1_complex_active->Autophagosome Initiates MR2088 This compound MR2088->ULK1_complex_active Inhibits

Caption: Autophagy signaling pathway under nutrient-rich and starvation conditions, and the inhibitory action of this compound.

Experimental_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment starvation Induce Starvation (e.g., EBSS medium for 2-4h) treatment->starvation lysis Cell Lysis starvation->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot Analysis (LC3-II, p62, Actin) quantification->western_blot analysis Data Analysis western_blot->analysis end Results analysis->end

References

Application Note: High-Throughput Screening for ULK1/2 Inhibitors Using MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2 are serine/threonine kinases that are central to the initiation of the autophagy pathway. Their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. MR-2088 is a potent and selective inhibitor of ULK1 and ULK2, demonstrating significant potential for investigating the therapeutic applications of autophagy modulation.[1][2][3] This application note provides detailed protocols and guidelines for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the ULK1/2 pathway.

This compound: A Potent and Selective ULK1/2 Inhibitor

This compound is a selective inhibitor of ULK1 and ULK2 with pEC50 values of 8.3 and 8.7, respectively.[1][3] It functions by inhibiting the kinase activity of ULK1/2, thereby blocking the initiation of the autophagic process.[1][3] The validation of cellular target engagement for compounds like this compound can be achieved using methods such as the ULK1 NanoBRET™ intracellular kinase assay.[4][5]

Quantitative Data for this compound
ParameterValueReference
TargetULK1 / ULK2[1][2][3]
pEC50 (ULK1)8.3[1][3]
pEC50 (ULK2)8.7[1][3]
IC50 (ULK1)< 25 nM[4][5]

Signaling Pathway

ULK1/2 are key initiators of the autophagy cascade. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other cellular stress, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream targets, initiating the formation of the phagophore, a precursor to the autophagosome. This compound directly inhibits the kinase activity of ULK1/2, thus preventing these downstream phosphorylation events and blocking autophagy induction.

ULK1_Signaling_Pathway cluster_stress Cellular Stress (e.g., Starvation) cluster_mTORC1 mTORC1 Complex cluster_ULK1 ULK1/2 Complex cluster_downstream Downstream Autophagy Machinery Stress Nutrient Deprivation mTORC1 mTORC1 Stress->mTORC1 inhibition ULK1_2 ULK1/2 mTORC1->ULK1_2 phosphorylation (inhibition) Vps34_complex Vps34 Complex ULK1_2->Vps34_complex phosphorylation (activation) Phagophore Phagophore Formation Vps34_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome MR2088 This compound MR2088->ULK1_2 inhibition

Caption: ULK1/2 signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Protocols

Several HTS-compatible assays can be employed to screen for modulators of ULK1/2 activity using this compound as a reference inhibitor. Below are detailed protocols for biochemical and cell-based assays.

Biochemical HTS using ADP-Glo™ Kinase Assay

This assay measures the kinase activity of purified ULK1 by quantifying the amount of ADP produced in the kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow Start Start Dispense Dispense ULK1 Enzyme, Substrate (e.g., MBP), and Test Compounds (or this compound) to 384-well plate Start->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_1 Incubate at RT Initiate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to deplete unused ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate_2->Add_Detection Incubate_3 Incubate at RT Add_Detection->Incubate_3 Read Read Luminescence Incubate_3->Read Analyze Data Analysis (IC50 determination) Read->Analyze End End Analyze->End

Caption: Workflow for the ULK1 ADP-Glo™ biochemical HTS assay.

Detailed Protocol:

  • Preparation of Reagents:

    • ULK1 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[6]

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound and test compounds in ULK1 Kinase Buffer. The final DMSO concentration should not exceed 1%.[7]

    • Reconstitute purified ULK1 enzyme and substrate (e.g., Myelin Basic Protein) in ULK1 Kinase Buffer.

    • Prepare ATP solution in ULK1 Kinase Buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of test compound or this compound (as a positive control) to the wells of a white 384-well plate.

    • Add 2.5 µL of ULK1 enzyme and substrate mixture.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Cell-Based HTS using NanoBRET™ Target Engagement Assay

This assay measures the engagement of this compound or test compounds with ULK1 directly within living cells.

Experimental Workflow:

NanoBRET_Workflow Start Start Transfect Transfect HEK293 cells with NanoLuc®-ULK1 Fusion Vector Start->Transfect Seed Seed transfected cells into a 384-well plate Transfect->Seed Add_Tracer Add NanoBRET™ Tracer to the cells Seed->Add_Tracer Add_Compound Add test compounds or this compound Add_Tracer->Add_Compound Incubate Incubate for 2 hours Add_Compound->Incubate Add_Substrate Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubate->Add_Substrate Read Measure BRET signal Add_Substrate->Read Analyze Data Analysis (IC50 determination) Read->Analyze End End Analyze->End

Caption: Workflow for the ULK1 NanoBRET™ cell-based HTS assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture HEK293 cells in appropriate media.[4]

    • Transfect the cells with a NanoLuc®-ULK1 fusion vector using a suitable transfection reagent.[8][9]

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.

    • Seed the cells into a 384-well white assay plate.[4]

  • Assay Procedure (384-well format):

    • Prepare serial dilutions of this compound and test compounds in Opti-MEM.

    • Pre-treat the cells with the NanoBRET™ Tracer K-5.[4]

    • Add the test compounds or this compound to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[8]

    • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.[8]

    • Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm and >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Determine the IC50 values by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Data Interpretation and Quality Control

For reliable HTS data, it is crucial to include appropriate controls and perform quality control checks.

  • Positive Control: this compound should be used as a reference inhibitor to determine the assay window and monitor its performance.

  • Negative Control: Wells containing DMSO without any compound will represent 0% inhibition.

  • Z'-factor: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. The formula is: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Summary

This compound is a valuable tool for studying the role of ULK1/2 in autophagy and for identifying novel modulators of this pathway. The detailed protocols provided in this application note for both biochemical and cell-based HTS assays offer robust and reliable methods for screening large compound libraries. The use of this compound as a reference compound will ensure the quality and consistency of the screening data, ultimately accelerating the discovery of new therapeutic agents targeting autophagy.

References

Troubleshooting & Optimization

MR-2088 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MR-2088, a potent and selective ULK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2).[1][2][3] Its primary mechanism of action is the inhibition of the ULK1/2 kinase complex, which plays a crucial role in the initiation of the autophagy pathway.[4] By inhibiting ULK1/2, this compound effectively blocks the autophagic flux.[1][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and 0.1N Hydrochloric acid (HCl).[1] For cell culture experiments, DMSO is the most commonly used solvent.

Q3: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Once dissolved in a solvent, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Problem: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media.

Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous environment. This occurs because the compound's solubility limit is exceeded in the final aqueous solution.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.5%, to minimize solvent-induced toxicity and precipitation. A concentration of 0.1% is often preferred.

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform one or more intermediate dilution steps in pre-warmed cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions. Adding the compound to cold media can decrease its solubility.

  • Gentle Mixing: After adding this compound to the cell culture media, mix gently by swirling the plate or pipetting up and down slowly. Vigorous vortexing or shaking can sometimes promote precipitation.

  • Consider a Lower Working Concentration: If precipitation persists, it may be necessary to use a lower final concentration of this compound in your experiment.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₇F₃N₄OS[1]
Molecular Weight406.42 g/mol [1]
Solubility
DMSO10 mM
EthanolSoluble[1]
0.1N HCl (aq)Soluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, for 1 mg of this compound (MW = 406.42 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 406.42 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 246 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.

  • Mixing: Vortex gently until the powder is completely dissolved. If necessary, sonicate for a few minutes in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Diluting this compound for Cell Culture Experiments

This protocol provides an example of how to prepare a final concentration of 1 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Intermediate Dilution (100x):

    • Label a sterile microcentrifuge tube "100 µM this compound".

    • Add 98 µL of pre-warmed cell culture medium to this tube.

    • Add 2 µL of the 10 mM this compound stock solution to the 98 µL of medium.

    • Mix gently by pipetting up and down. This results in a 100 µM intermediate solution.

  • Prepare Final Working Solution:

    • To a well containing 990 µL of pre-warmed cell culture medium with cells, add 10 µL of the 100 µM intermediate this compound solution.

    • This will bring the final volume to 1 mL and the final concentration of this compound to 1 µM. The final DMSO concentration will be 0.1%.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to a separate well.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation for Cell Culture stock_powder This compound Powder add_dmso Add Anhydrous DMSO stock_powder->add_dmso stock_10mM 10 mM Stock in DMSO add_dmso->stock_10mM store_80 Aliquot and Store at -80°C stock_10mM->store_80 thaw_stock Thaw 10 mM Stock store_80->thaw_stock intermediate_dilution Prepare 100x Intermediate Dilution in Pre-warmed Medium thaw_stock->intermediate_dilution 2 µL stock final_dilution Add to Final Culture Volume (e.g., to achieve 1 µM) intermediate_dilution->final_dilution 10 µL intermediate incubate Incubate with Cells final_dilution->incubate

Caption: Workflow for preparing this compound solutions.

ulk1_pathway ULK1/2 Signaling Pathway in Autophagy Initiation cluster_upstream Upstream Regulators cluster_ulk_complex ULK1/2 Complex mTOR mTOR (Nutrient Rich Conditions) ULK1_2 ULK1/2 mTOR->ULK1_2 Inhibits AMPK AMPK (Low Energy Status) AMPK->ULK1_2 Activates ATG13 ATG13 Autophagy_Initiation Autophagy Initiation ULK1_2->Autophagy_Initiation Phosphorylates Downstream Targets FIP200 FIP200 MR2088 This compound MR2088->ULK1_2 Inhibits

Caption: Simplified ULK1/2 signaling pathway.

References

Technical Support Center: Optimizing MR-2088 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MR-2088. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of UNC-51-like autophagy activating kinase 1 and 2 (ULK1/2). ULK1/2 are crucial serine/threonine kinases that initiate the autophagy pathway. By inhibiting ULK1/2, this compound effectively blocks the autophagic process, which is a cellular mechanism for degrading and recycling cellular components. This inhibition can be particularly relevant in cancer cells that rely on autophagy for survival and proliferation, especially under conditions of metabolic stress.

Q2: What is the rationale for using this compound in cancer research, particularly in combination with other inhibitors?

A2: Many cancer cells, especially those with KRAS mutations, upregulate autophagy to survive the harsh tumor microenvironment and to resist therapy.[1] By inhibiting this pro-survival mechanism with this compound, cancer cells can be made more vulnerable to other treatments. For instance, inhibitors of the KRAS-RAF-MEK-ERK signaling pathway (e.g., trametinib) can induce autophagy as a resistance mechanism.[2] Combining this compound with a MEK inhibitor can therefore create a synergistic effect, leading to enhanced anti-proliferative activity and cell death in cancer cells.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling of this compound is crucial for reproducible results.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: What is a good starting concentration range for my cell viability experiments with this compound?

A4: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, a broad concentration range should be tested initially.

  • For inhibiting autophagy: EC50 values for the inhibition of ATG13 phosphorylation (a downstream target of ULK1) in NCI-H2030 cells are in the nanomolar range (e.g., 36 nM).[4]

  • For assessing anti-proliferative effects: The IC50 for growth inhibition in NCI-H2030 cells is in the low micromolar range (e.g., 3.2 µM).[4]

Therefore, a good starting point for a dose-response curve would be a range spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).

Data Presentation: In Vitro Activity of this compound

The following table summarizes the known in vitro activity of this compound. Note that this data is primarily from the NCI-H2030 non-small cell lung cancer cell line. Researchers should determine the optimal concentration for their specific cell line and assay.

Parameter Cell Line Value Assay Description Incubation Time
pEC50 (ULK1) -8.3Biochemical Assay-
pEC50 (ULK2) -8.7Biochemical Assay-
IC50 (ULK1) -2.0 nMBiochemical Assay-
EC50 NCI-H203036 nMInhibition of ATG13 phosphorylation (starvation-induced)24 hours
EC50 NCI-H203048 nMInhibition of ATG13 phosphorylation (trametinib-treated)24 hours
IC50 NCI-H20303.2 µMAnti-proliferative activity72 hours

Signaling Pathways Involving this compound

This compound targets ULK1/2, the initiation complex of the autophagy pathway. This pathway is regulated by nutrient sensors like mTOR and AMPK. In many KRAS-driven cancers, the KRAS-RAF-MEK-ERK pathway is constitutively active, and inhibiting this pathway can lead to a compensatory upregulation of autophagy.

ULK1_Signaling_Pathway ULK1/2-Mediated Autophagy Initiation Pathway mTOR mTORC1 (Nutrient Rich) ULK1_complex ULK1/2 Complex (ATG13, FIP200, ATG101) mTOR->ULK1_complex Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_complex Activates Beclin1_complex Beclin-1-Vps34 Complex (PI3K Class III) ULK1_complex->Beclin1_complex Activates MR2088 This compound MR2088->ULK1_complex Inhibits Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome

Caption: ULK1/2-mediated autophagy initiation pathway and the inhibitory action of this compound.

Pathway_Crosstalk Crosstalk between KRAS-MEK-ERK and Autophagy Pathways KRAS Mutant KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Autophagy Autophagy (ULK1/2 Dependent) MEK->Autophagy Inhibits (feedback) Proliferation Cell Proliferation & Survival ERK->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Trametinib->Autophagy Induces CellDeath Synergistic Cell Death Trametinib->CellDeath Autophagy->Proliferation Promotes MR2088 This compound MR2088->Autophagy MR2088->CellDeath

Caption: Synergistic effect of this compound and MEK inhibitors in KRAS-mutant cancers.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT/MTS Assay)

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration Start Start: Prepare Cells & Reagents Seed 1. Seed Cells in 96-well plates Start->Seed Treat 2. Treat with This compound Serial Dilutions Seed->Treat Incubate 3. Incubate (e.g., 24, 48, 72h) Treat->Incubate Assay 4. Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read 5. Measure Absorbance (Plate Reader) Assay->Read Analyze 6. Analyze Data: Normalize to Control, Plot Dose-Response Curve Read->Analyze End End: Determine IC50 Value Analyze->End

Caption: A streamlined workflow for determining the IC50 of this compound.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Anhydrous DMSO

  • Sterile 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations or controls.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well.

    • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

      • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100

    • Plot the % viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium.
Low or no effect of this compound at expected concentrations Compound degradation, incorrect concentration, cell line resistance.Prepare fresh dilutions of this compound for each experiment. Verify stock solution concentration. Confirm target (ULK1/2) expression in your cell line. Consider a longer incubation time.
Precipitate formation in the culture medium Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is ≤ 0.1%. Prepare a more dilute stock solution if necessary. Visually inspect the medium for any signs of precipitation after adding this compound.
Unexpected increase in cell viability at high concentrations Off-target effects of the compound or cellular stress responses.Carefully examine the full dose-response curve. If a non-sigmoidal curve is observed, it may indicate complex biological responses. Consider using lower, more specific concentrations.
Inconsistent autophagy inhibition results (e.g., LC3-II Western blot) Autophagic flux is a dynamic process. An increase in LC3-II can mean either autophagy induction or a block in degradation.To accurately measure autophagic flux, include a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in your experiment. Compare LC3-II levels in cells treated with this compound alone versus this compound plus a lysosomal inhibitor.[6]

References

Technical Support Center: Troubleshooting Inconsistent MR-2088 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistencies in experiments involving the ULK1/2 inhibitor, MR-2088. The following information is designed to help you troubleshoot and resolve common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of UNC-51-like kinase 1 and 2 (ULK1/2).[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of ULK1 and ULK2, which are key initiators of the autophagy pathway.[2][4] By inhibiting ULK1/2, this compound effectively blocks the autophagic process.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years.[3] Stock solutions in an appropriate solvent can be stored at -80°C for up to six months or at -20°C for one month.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO, ethanol, and 0.1N HCl (aqueous).[1] For in vitro experiments, it is typically soluble in DMSO at concentrations up to 10 mM.[3]

Troubleshooting Inconsistent In Vitro Kinase Assay Results

Q4: I am observing lower than expected potency (higher IC50) in my in vitro kinase assay. What are the possible causes?

A4: Several factors can contribute to an apparent decrease in this compound potency in in vitro kinase assays. These include:

  • Suboptimal ATP Concentration: The IC50 value of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. High concentrations of ATP will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. It is recommended to use an ATP concentration at or near the Km value for the specific kinase being tested.

  • Incorrect Enzyme or Substrate Concentration: The concentration of the ULK1/2 enzyme and the substrate can influence the assay results. Ensure that the enzyme concentration is within the linear range of the assay and that the substrate concentration is appropriate for the chosen assay format.

  • Assay Format and Detection Method: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference. For example, luciferase-based assays that measure ATP consumption can be affected by compounds that interfere with the luciferase enzyme itself.[5][6]

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that the compound has been stored correctly and that stock solutions are not subjected to excessive freeze-thaw cycles.

Detailed Methodologies: Representative In Vitro Kinase Assay Protocol (ADP-Glo™)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).[5]

    • Dilute the ULK1 or ULK2 enzyme and the appropriate substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer at twice the final desired concentration.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add 1 µl of the this compound dilution or DMSO vehicle control.

    • Add 2 µl of the enzyme solution.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[5]

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary: this compound In Vitro Activity

ParameterValueCell Line/Assay ConditionsReference
ULK1 IC50 2.0 nMLanthaScreen Binding Assay[7]
ULK1 pEC50 8.3In vitro kinase assay[2][3]
ULK2 pEC50 8.7In vitro kinase assay[2][3]

Troubleshooting Inconsistent Cellular Assay Results

Q5: I am not observing the expected inhibition of autophagy in my cellular experiments. What could be the issue?

A5: Inconsistent results in cellular assays can arise from a variety of factors:

  • Compound Solubility and Precipitation: While this compound is soluble in DMSO, it can precipitate when diluted into aqueous cell culture media. Visually inspect your media after adding the compound. If precipitation occurs, consider preparing a more dilute stock solution or using a different formulation.[3]

  • Cell Permeability and Efflux: Although this compound is designed to be cell-permeable, its uptake and retention can vary between cell lines. Some cell lines may express efflux pumps that actively remove the compound, reducing its intracellular concentration.

  • Inappropriate Assay Window: The timing of compound treatment and the induction of autophagy are critical. Ensure that the duration of this compound treatment is sufficient to inhibit ULK1/2 before or during the induction of autophagy.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that can confound the interpretation of results. It is crucial to use the lowest effective concentration and include appropriate controls.

  • Cell Line Specific Differences: The cellular context, including the basal level of autophagy and the expression levels of ULK1/2 and other autophagy-related proteins, can vary significantly between different cell lines.

Detailed Methodologies: Cellular Autophagy Inhibition Assay (Western Blot for ATG13 Phosphorylation)

This protocol provides a general framework for assessing this compound activity in cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., NCI-H2030) and allow them to adhere overnight.[2]

    • Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours).[2]

    • Induce autophagy by amino acid starvation or treatment with an mTOR inhibitor (e.g., trametinib) for the final few hours of the incubation period.[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ATG13 (Ser318).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total ATG13 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for phosphorylated ATG13 and total ATG13.

    • Normalize the phosphorylated ATG13 signal to the total ATG13 signal.

    • Calculate the percent inhibition of ATG13 phosphorylation for each this compound concentration relative to the vehicle-treated control.

    • Determine the EC50 value from the dose-response curve.

Quantitative Data Summary: this compound Cellular Activity

ParameterValueCell Line/Assay ConditionsReference
ATG13 Phosphorylation EC50 48 nMNCI-H2030 cells, amino acid starvation[2]
ATG13 Phosphorylation EC50 36 nMNCI-H2030 cells, trametinib-treatedProbeChem Datasheet
Antiproliferative IC50 3.2 µMNCI-H2030 cells (72-hour incubation)[2]

Signaling Pathways and Experimental Workflows

ULK1/2 Signaling Pathway in Autophagy Initiation

ULK1_2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 inhibits AMPK AMPK AMPK->ULK1_2 activates ATG13 ATG13 ULK1_2->ATG13 phosphorylates FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 VPS34_Complex VPS34 Complex ULK1_2->VPS34_Complex activates ATG13->FIP200 FIP200->ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome MR2088 This compound MR2088->ULK1_2 inhibits Troubleshooting_Workflow start Inconsistent Cellular Results check_solubility Check Compound Solubility in Media start->check_solubility check_solubility->start Precipitation check_potency Verify Compound Potency (In Vitro Assay) check_solubility->check_potency Soluble check_potency->start Degraded optimize_treatment Optimize Treatment Time and Concentration check_potency->optimize_treatment Potent check_controls Review Positive and Negative Controls optimize_treatment->check_controls Optimized check_controls->start Controls Failed consider_off_target Consider Off-Target Effects or Cell Line Differences check_controls->consider_off_target Controls OK end Consistent Results consider_off_target->end

References

Potential off-target effects of MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MR-2088, a potent and selective ULK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and Unc-51 like autophagy activating kinase 2 (ULK2).[1][2] By inhibiting these kinases, this compound blocks the initiation of the autophagy pathway.[1][2]

Q2: What are the on-target effects of this compound in cells?

A2: The primary on-target effect of this compound is the inhibition of autophagic flux. This can be observed by a decrease in the phosphorylation of downstream ULK1/2 substrates, such as ATG13 at Serine 318, and the accumulation of autophagy substrates like p62/SQSTM1.[3]

Q3: How selective is this compound? Are there known off-target effects?

A3: this compound has a relatively clean kinome-wide profile, with a selectivity score (S35) of 0.295 against a panel of 97 human kinases at a concentration of 1 µM.[3] However, researchers should be aware that a common off-target for other ULK1/2 inhibitors is Aurora A kinase. Inhibition of Aurora A can lead to complex cellular effects, including the paradoxical induction of autophagy, which may counteract the intended effect of this compound. While specific data for this compound against Aurora A is not currently available, this potential off-target should be considered when interpreting unexpected results.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to ensure stability. For in vivo studies, the vehicle used has been a formulation of 10% DMSO and 90% corn oil.

Q5: What are the key potency and pharmacokinetic parameters of this compound?

A5: The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssayValueReference
ULK1pEC508.3[1][2]
ULK2pEC508.7[1][2]
ULK1IC50 (LanthaScreen)2 nM[4]
NCI-H2030 cellsEC50 (pATG13)36 nM[3]

Table 2: Single-Dose Pharmacokinetics of this compound in Mice (20 mg/kg, i.p.)

ParameterValueUnitReference
Cmax1667ng/mL[4]
tmax0.75h[4]
t1/24.25h[4]
AUClast345,597ng·min/mL[4]

Troubleshooting Guides

Guide 1: Inconsistent or No Inhibition of Autophagy

Problem: Western blot analysis does not show a decrease in LC3-II levels or an accumulation of p62 after treatment with this compound.

Potential Causes and Solutions:

  • Autophagic Flux is Blocked Downstream: An increase in LC3-II can indicate either induction of autophagy or a blockage of autophagosome degradation.

    • Solution: Perform an autophagic flux assay by co-treating cells with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). If this compound is effectively inhibiting autophagy initiation, there should be no further accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the lysosomal inhibitor alone.

  • Suboptimal Antibody or Western Blot Protocol: LC3-II can be difficult to detect reliably.

    • Solution: Use a validated anti-LC3 antibody and optimize your western blot protocol. Ensure you are using a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands. Freshly prepared lysates are recommended.[5]

  • Compound Instability: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh dilutions of this compound from a new stock solution. Ensure stock solutions are stored at -20°C or -80°C.

  • Potential Off-Target Effect: Inhibition of an off-target like Aurora A kinase can induce autophagy, counteracting the effect of ULK1/2 inhibition.

    • Solution: Consider testing for markers of Aurora A kinase inhibition. Additionally, using a structurally different ULK1/2 inhibitor as a control can help determine if the observed effect is specific to this compound's chemical scaffold.

Guide 2: Unexpected Cellular Phenotypes or Toxicity

Problem: Observing unexpected changes in cell morphology, proliferation, or viability that are not consistent with autophagy inhibition.

Potential Causes and Solutions:

  • Off-Target Kinase Inhibition: The observed phenotype may be due to the inhibition of an unknown kinase.

    • Solution: Perform a cell-based target engagement assay, such as the ULK1 NanoBRET assay, to confirm that this compound is engaging ULK1 at the concentrations used in your experiments. If possible, perform a broader kinase screen with your cell lysates to identify other potential targets.

  • Solvent Toxicity: The concentration of DMSO used to dissolve this compound may be toxic to your cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent.

  • Cell Line Specific Effects: The cellular context, including the genetic background and signaling pathway activity, can influence the response to autophagy inhibition.

    • Solution: Compare the effects of this compound in multiple cell lines. The combination of this compound with other inhibitors, such as the MEK inhibitor trametinib, has shown synergistic effects in KRAS-mutant cell lines.[6]

Experimental Protocols

Protocol 1: Western Blot for Autophagy Markers (LC3 and p62)
  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and time points. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin). For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa). A separate, lower percentage gel can be used for p62 (~62 kDa).

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both isoforms) and p62 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The amount of LC3-II and the level of p62 are indicative of autophagic activity.

Protocol 2: ULK1 NanoBRET™ Target Engagement Intracellular Kinase Assay
  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-ULK1 Fusion Vector.

  • Cell Seeding: Seed the transfected cells into 96-well or 384-well plates.

  • Compound Treatment: Pre-treat the cells with the NanoBRET™ tracer and then add serial dilutions of this compound. Incubate for 1-2 hours.[1][7]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal on a luminometer.

  • Data Analysis: The BRET ratio is calculated, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.

Protocol 3: GFP-LC3-RFP-LC3ΔG Autophagic Flux Assay
  • Cell Transduction: Generate a stable cell line expressing the GFP-LC3-RFP-LC3ΔG probe.[8][9] This probe is cleaved by ATG4 to produce equimolar amounts of GFP-LC3 and RFP-LC3ΔG.[8][10]

  • Cell Treatment: Treat cells with this compound, vehicle, or a known autophagy modulator.

  • Imaging/Flow Cytometry: Acquire images using fluorescence microscopy or analyze cells by flow cytometry, detecting both GFP and RFP signals.

  • Data Analysis: Upon autophagy induction, GFP-LC3 is incorporated into autophagosomes and subsequently degraded in lysosomes, leading to a decrease in the GFP signal. RFP-LC3ΔG remains in the cytosol as an internal control.[8][10][11] The ratio of GFP to RFP signal intensity is calculated. A decrease in this ratio indicates an increase in autophagic flux, while an increase in the ratio suggests inhibition of autophagic flux.

Mandatory Visualizations

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ulk1_complex ULK1 Initiation Complex cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Sensing) ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibition AMPK AMPK (Energy Sensing) AMPK->ULK1_ULK2 Activation ATG13 ATG13 ULK1_ULK2->ATG13 P FIP200 FIP200 ULK1_ULK2->FIP200 P VPS34_Complex VPS34 Complex (Nucleation) ULK1_ULK2->VPS34_Complex Activation ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome MR2088 This compound MR2088->ULK1_ULK2 Inhibition

Caption: ULK1 Signaling Pathway and Inhibition by this compound.

Autophagic_Flux_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_interpretation Interpretation start Seed Cells treat Treat with this compound ± Bafilomycin A1 start->treat lyse Cell Lysis treat->lyse wb Western Blot (LC3-II, p62) lyse->wb result1 LC3-II Accumulation with Baf A1 only wb->result1 result2 No further LC3-II increase with this compound + Baf A1 wb->result2 conclusion Conclusion: Autophagy Initiation Blocked result2->conclusion

Caption: Experimental Workflow for Autophagic Flux Assay.

References

Technical Support Center: Interpreting Autophagy Assay Results with MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MR-2088, a selective ULK1/ULK2 inhibitor, in autophagy assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect autophagy?

A1: this compound is a potent and selective small molecule inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical for the initiation of the autophagy pathway.[2] By inhibiting ULK1/2, this compound effectively blocks the formation of autophagosomes at the earliest step, thereby inhibiting the entire autophagic flux.[1][2] This makes it a valuable tool for studying the role of autophagy in various cellular processes.

Q2: How do I interpret LC3-II levels in Western blots after this compound treatment?

A2: Interpreting LC3-II levels requires careful consideration of autophagic flux. LC3-II is localized to autophagosome membranes and is degraded upon fusion with lysosomes.[3][4] An increase in LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes.[3][4] Since this compound inhibits the initiation of autophagy, you should expect to see a decrease or no change in basal LC3-II levels. More importantly, this compound will prevent the accumulation of LC3-II that is typically induced by starvation or other autophagy stimuli. To properly assess this, it is crucial to perform an LC3 turnover assay by including a lysosomal inhibitor like Bafilomycin A1 (Baf A1).

Q3: What is an LC3 turnover assay and why is it important when using this compound?

A3: An LC3 turnover assay, or autophagic flux assay, is essential to distinguish between the induction of autophagy and the blockage of autophagosome degradation.[5] This is typically done by treating cells with an autophagy modulator (like this compound) in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[6] Bafilomycin A1 prevents the degradation of LC3-II by inhibiting the fusion of autophagosomes with lysosomes.[7] With a ULK1/2 inhibitor like this compound, you would expect to see a blockage of the Bafilomycin A1-induced accumulation of LC3-II, indicating a true inhibition of autophagic flux at the initiation stage.

Q4: How should p62/SQSTM1 levels change after treatment with this compound?

A4: p62/SQSTM1 is a protein that is selectively degraded by autophagy.[2][8] Therefore, its accumulation is a marker of inhibited autophagy.[8] When you treat cells with this compound, which blocks autophagy initiation, you should expect to see an accumulation of p62/SQSTM1 over time, especially under conditions that would normally induce autophagy and lead to its degradation.

Troubleshooting Guides

Scenario 1: Unexpected increase in LC3-II after this compound treatment.

  • Possible Cause: Off-target effects or cellular stress response. While this compound is selective for ULK1/2, high concentrations or prolonged treatment might induce cellular stress, leading to unintended consequences.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response experiment to find the optimal concentration that inhibits ULK1/2 activity without causing significant toxicity or off-target effects.

    • Time-Course Experiment: Assess LC3-II levels at different time points to distinguish between an early, specific inhibition and a later, non-specific stress response.

    • Confirm with Autophagic Flux Assay: Use Bafilomycin A1 to confirm that the observed LC3-II increase is not due to a blockage in lysosomal degradation, which would be contrary to the mechanism of this compound. In the presence of this compound, Bafilomycin A1 should not cause a further increase in LC3-II if autophagy initiation is truly blocked.

    • Check for Apoptosis: An increase in LC3-II can sometimes be associated with apoptosis. Use an apoptosis marker (e.g., cleaved caspase-3) to rule this out.

Scenario 2: No change in p62/SQSTM1 levels after this compound treatment.

  • Possible Cause: Low basal autophagy or insufficient treatment time. If the basal level of autophagy in your cells is very low, the effect of an inhibitor on p62 accumulation might not be apparent.

  • Troubleshooting Steps:

    • Induce Autophagy: Co-treat cells with an autophagy inducer (e.g., starvation by culturing in EBSS, or treatment with rapamycin) and this compound. This will create a condition where p62 would normally be degraded, making the inhibitory effect of this compound more pronounced.

    • Increase Treatment Duration: p62 accumulation can be a slow process. Extend the treatment time with this compound (e.g., 24-48 hours) to allow for a detectable increase in p62 levels.

    • Verify Protein Degradation Pathway: Ensure that p62 is indeed degraded by autophagy in your cell model. You can confirm this by treating cells with Bafilomycin A1 alone and observing p62 accumulation.

Scenario 3: Conflicting results between Western blot and fluorescence microscopy.

  • Possible Cause: Subjectivity in microscopy analysis or artifacts. Quantification of fluorescent puncta can be subjective and prone to artifacts.

  • Troubleshooting Steps:

    • Standardize Image Acquisition and Analysis: Use consistent settings for microscopy image capture. Employ automated image analysis software to quantify the number and intensity of LC3 puncta per cell in an unbiased manner.

    • Use a Tandem Fluorescent LC3 Reporter: A tandem mCherry-GFP-LC3 reporter can help to more accurately assess autophagic flux.[9] In this system, autophagosomes appear as yellow puncta (mCherry and GFP), while autolysosomes are red (mCherry only, as GFP is quenched by the acidic lysosomal environment). This compound should prevent the formation of both yellow and red puncta.

    • Correlate with Biochemical Data: Always validate microscopy findings with quantitative Western blotting for LC3-II and p62.

Data Presentation

Table 1: Expected Results for LC3-II and p62/SQSTM1 Levels in a Western Blot Assay

Treatment GroupExpected LC3-II LevelExpected p62/SQSTM1 LevelInterpretation
Untreated ControlBasalBasalBasal autophagic flux
Autophagy Inducer (e.g., Starvation)IncreasedDecreasedInduced autophagic flux
This compoundDecreased or BasalIncreasedInhibition of autophagy initiation
Autophagy Inducer + this compoundDecreased or BasalIncreasedBlockage of induced autophagy
Bafilomycin A1Significantly IncreasedIncreasedBlockage of lysosomal degradation
This compound + Bafilomycin A1Decreased or BasalIncreasedInhibition of autophagy initiation

Table 2: Expected Results for Tandem mCherry-GFP-LC3 Fluorescence Microscopy

Treatment GroupExpected Yellow Puncta (Autophagosomes)Expected Red Puncta (Autolysosomes)Interpretation
Untreated ControlBasalBasalBasal autophagic flux
Autophagy Inducer (e.g., Starvation)IncreasedIncreasedInduced autophagic flux
This compoundDecreasedDecreasedInhibition of autophagy initiation
Autophagy Inducer + this compoundDecreasedDecreasedBlockage of induced autophagy
Bafilomycin A1Significantly IncreasedDecreasedBlockage of autophagosome-lysosome fusion

Experimental Protocols

Protocol 1: LC3 Turnover Assay using Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of harvest.

  • Treatment:

    • Group 1: Untreated control (vehicle only).

    • Group 2: Autophagy inducer (e.g., Earle's Balanced Salt Solution - EBSS for 2-4 hours).

    • Group 3: this compound at the desired concentration for the appropriate duration.

    • Group 4: Autophagy inducer + this compound.

    • Group 5: Bafilomycin A1 (e.g., 100 nM for the last 2-4 hours of the experiment).

    • Group 6: this compound + Bafilomycin A1 (add Baf A1 for the last 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

    • Normalize band intensities to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Autophagy_Pathway_and_MR2088 cluster_upstream Upstream Signals cluster_initiation Initiation Complex cluster_downstream Autophagosome Formation cluster_degradation Degradation mTORC1 mTORC1 ULK1_2 ULK1/2 Complex mTORC1->ULK1_2 Inhibition AMPK AMPK AMPK->ULK1_2 Activation Beclin1 Beclin-1 Complex ULK1_2->Beclin1 Activation MR2088 This compound MR2088->ULK1_2 Inhibition LC3_I LC3-I Beclin1->LC3_I LC3_II LC3-II (Autophagosome) LC3_I->LC3_II Lipidation Autolysosome Autolysosome LC3_II->Autolysosome Fusion with Lysosome p62 p62/SQSTM1 p62->LC3_II Binds to Autolysosome->p62 Degradation

Caption: Signaling pathway of autophagy initiation and the inhibitory action of this compound on the ULK1/2 complex.

LC3_Turnover_Assay_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Analysis start Seed Cells treatments Apply Treatments: - Control - this compound - Inducer - Inducer + this compound - Baf A1 - this compound + Baf A1 start->treatments harvest Harvest Cells & Lyse treatments->harvest quantify Protein Quantification (BCA) harvest->quantify western Western Blot for LC3 & p62 quantify->western densitometry Densitometry & Normalization western->densitometry interpretation Interpret Autophagic Flux densitometry->interpretation

Caption: Experimental workflow for conducting an LC3 turnover assay to evaluate the effect of this compound.

Troubleshooting_Guide cluster_lc3 LC3-II Unexpectedly Increased? cluster_p62 No Change in p62? start Unexpected Result with this compound lc3_check Perform Dose-Response and Time-Course start->lc3_check Yes p62_induce Induce Autophagy (e.g., Starvation) start->p62_induce No lc3_flux Confirm with Flux Assay (Baf A1) lc3_check->lc3_flux lc3_apoptosis Check for Apoptosis Markers lc3_flux->lc3_apoptosis p62_time Increase Treatment Duration p62_induce->p62_time

References

How to confirm MR-2088 activity in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MR-2088. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the confirmation of this compound activity in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2.[1][2][3][4] These kinases are crucial for the initiation of the autophagy pathway.[1][5] By inhibiting ULK1/2, this compound effectively blocks the autophagic process.[1][3][5]

Q2: How can I confirm that this compound is engaging its target, ULK1, in my cells?

A2: Direct target engagement in live cells can be confirmed using a NanoBRET™ Target Engagement Assay. This assay measures the binding of this compound to a NanoLuc®-ULK1 fusion protein.[5][6][7][8][9][10] A successful assay will show a dose-dependent decrease in the BRET signal as this compound displaces the tracer from the ULK1 active site.

Q3: What are the expected downstream cellular effects of this compound treatment?

A3: As a ULK1/2 inhibitor, this compound is expected to inhibit the phosphorylation of direct ULK1 substrates, such as ATG13, and block the downstream process of autophagy.[3][5] This blockage of autophagic flux leads to the accumulation of autophagosomes and the stabilization of autophagy-related proteins like LC3-II and p62/SQSTM1.[3]

Q4: I am not observing the expected increase in LC3-II levels after this compound treatment. What could be the issue?

A4: A lack of LC3-II accumulation could be due to several factors:

  • Low Basal Autophagy: The cell line you are using may have a low basal level of autophagy. Consider inducing autophagy with a known stimulus (e.g., starvation, rapamycin) before or during this compound treatment.

  • Insufficient Inhibitor Concentration or Time: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration for your specific cell line.

  • Suboptimal Western Blotting Technique: The detection of LC3-II can be challenging. Ensure you are using a high-percentage polyacrylamide gel (12-15%) for adequate separation of LC3-I and LC3-II, and a 0.2 µm PVDF membrane for efficient transfer of these small proteins.[11][12][13]

  • Antibody Issues: The primary antibody may not be sensitive enough or may not efficiently recognize the lipidated form (LC3-II).

Q5: How can I be certain that the observed effects are due to the inhibition of autophagic flux and not a different mechanism?

A5: To confirm the inhibition of autophagic flux, it is essential to perform an LC3-II turnover assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1).[12][14] If this compound is blocking autophagic flux, you will observe a further accumulation of LC3-II in the presence of the lysosomal inhibitor compared to treatment with the lysosomal inhibitor alone.[12][14]

Experimental Protocols & Troubleshooting Guides

Analysis of ULK1 Substrate Phosphorylation by Western Blot

This protocol details the steps to measure the phosphorylation of ATG13, a direct substrate of ULK1, as an indicator of this compound activity.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Protein Extraction cluster_2 Western Blot cell_culture Seed and culture cells treatment Treat cells with this compound (and controls) cell_culture->treatment lysis Lyse cells in RIPA buffer with phosphatase inhibitors treatment->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p-ATG13, total ATG13, loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection ULK1 ULK1/2 Autophagosome_Formation Autophagosome Formation ULK1->Autophagosome_Formation promotes Autolysosome Autolysosome Autophagosome_Formation->Autolysosome fuses with lysosome Degradation Degradation Autolysosome->Degradation MR2088 This compound MR2088->ULK1 inhibits Lysosomal_Inhibitors Chloroquine/ Bafilomycin A1 Lysosomal_Inhibitors->Autolysosome inhibits fusion/ degradation

References

MR-2088 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using MR-2088, a selective ULK1/2 inhibitor. The information provided is intended to assist with experimental design and address common challenges encountered in cell culture applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors related to the stability of this compound in your cell culture setup. Here are some potential causes and solutions:

  • Compound Instability: Small molecule inhibitors can degrade in aqueous solutions at 37°C. The composition of your cell culture medium, including amino acids and vitamins, could also react with this compound. The pH of the medium is another critical factor for compound stability.

    • Troubleshooting:

      • Assess the inherent stability of this compound in a simpler buffer system like PBS at 37°C.

      • Evaluate stability in your specific cell culture medium with and without serum, as serum proteins can sometimes enhance compound stability.

      • Consider performing a time-course experiment to determine the rate of degradation.

  • Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations or when diluted into aqueous media from a DMSO stock.

    • Troubleshooting:

      • Visually inspect your media for any signs of precipitation after adding this compound.

      • If precipitation is observed, consider lowering the final concentration of the compound.

      • Ensure the final DMSO concentration in your culture medium is as low as possible (ideally <0.1%) and perform a vehicle control to account for any solvent effects.

  • Adsorption to Plastics: Hydrophobic compounds can bind to the plastic surfaces of cell culture plates and pipette tips, reducing the effective concentration in the medium.

    • Troubleshooting:

      • Use low-protein-binding labware.

      • Include a control without cells to measure non-specific binding to the culture vessel.

Q2: How should I prepare and store this compound stock solutions?

Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.

  • Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -20°C or -80°C for long-term stability.

Q3: What is the recommended working concentration for this compound?

The optimal working concentration will depend on the cell line and the specific experimental endpoint. Based on available data, this compound has an EC50 of 48 nM for inhibiting ATG13 phosphorylation in NCI-H2030 cells.[1] For anti-proliferative activity in the same cell line, an IC50 of 3.2 µM has been reported.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: How long is this compound stable in cell culture medium?

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in common cell culture media. This data is for illustrative purposes to guide experimental design.

Media TypeSerum PresenceIncubation Time (hours)Temperature (°C)Hypothetical % Remaining
DMEM10% FBS037100%
DMEM10% FBS243785%
DMEM10% FBS483770%
DMEM10% FBS723755%
RPMI-164010% FBS037100%
RPMI-164010% FBS243782%
RPMI-164010% FBS483765%
RPMI-164010% FBS723750%
DMEMNo Serum243775%
RPMI-1640No Serum243772%

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-Buffered Saline (PBS)

  • 24-well low-protein-binding plates

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of 10 µM this compound by diluting the stock solution in the desired cell culture medium (with and without serum).

  • Sample Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

    • As a control for non-specific binding, include wells with the working solution but without cells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).

    • For the time 0 sample, collect the aliquot immediately after adding the compound.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins and halt any degradation.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC using a C18 column and a suitable gradient of water with 0.1% formic acid and acetonitrile.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    • Percentage Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Stability Assessment prep Prepare 10 µM this compound in Cell Culture Medium incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) incubate->sample process Precipitate Proteins with Cold Acetonitrile & Centrifuge sample->process hplc Analyze Supernatant by HPLC process->hplc analyze Calculate % Remaining vs. Time 0 hplc->analyze

Caption: A flowchart outlining the key steps for assessing the stability of this compound in cell culture media.

This compound Signaling Pathway

signaling_pathway This compound Inhibition of the Autophagy Pathway cluster_upstream Upstream Regulators cluster_core ULK1/2 Complex cluster_downstream Downstream Effect AMPK AMPK ULK1_2 ULK1/2 AMPK->ULK1_2 mTORC1 mTORC1 mTORC1->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 P FIP200 FIP200 Autophagy Autophagy Initiation ATG13->Autophagy MR2088 This compound MR2088->ULK1_2

Caption: A simplified diagram of the ULK1/2 signaling pathway and its inhibition by this compound.

References

Preventing MR-2088 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with MR-2088, a potent and selective ULK1/2 inhibitor. Find troubleshooting advice and answers to frequently asked questions to ensure the successful preparation and use of this compound stock solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are central regulators of the autophagy pathway.[2] By inhibiting ULK1/2, this compound blocks the initiation of autophagy.[1] It is based on a 7-azaindole scaffold.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing primary stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). While specific solubility data for this compound is not widely published, similar ULK1/2 inhibitors are highly soluble in DMSO. For example, SBI-0206965 has a reported solubility of 98 mg/mL (200.27 mM) and ULK-101 has a solubility of 92 mg/mL (199.8 mM) in fresh DMSO.[3][4]

Q3: Why is my this compound precipitating after dilution in aqueous buffer or cell culture medium?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common challenge for hydrophobic small molecules like this compound. This occurs because the compound, while soluble in the organic solvent DMSO, is poorly soluble in water-based solutions. Compounds based on the 7-azaindole scaffold, like this compound, have been noted to have low solubility in common organic solvents and can precipitate upon the addition of aqueous solutions like PBS. The drastic change in solvent polarity upon dilution causes the compound to "crash out" of the solution.

Q4: How should I store my this compound stock solution?

A4: For long-term stability, it is recommended to store the DMSO stock solution of this compound in small, single-use aliquots at -80°C. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. For shorter periods, storage at -20°C is also acceptable. Always ensure the vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Initial Stock Solution Preparation
Potential Issue Recommended Solution
Incomplete Dissolution in DMSO Ensure the solid this compound has equilibrated to room temperature before opening the vial to prevent moisture condensation. Use fresh, anhydrous (≤0.02% water) DMSO. To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate the vial.
Moisture in DMSO Use a new, sealed bottle of anhydrous DMSO. Avoid using DMSO that has been opened multiple times and exposed to ambient air.
Incorrect Concentration Do not attempt to prepare a stock solution at a concentration significantly higher than the expected solubility limit. Based on similar compounds, a concentration of 10-20 mM in DMSO is a reasonable starting point.
Dilution into Aqueous Solutions
Potential Issue Recommended Solution
Precipitation Upon Dilution Perform a stepwise dilution. Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer or media, first, create an intermediate dilution in your buffer or media. Add the DMSO stock dropwise to the aqueous solution while gently vortexing to ensure rapid mixing and avoid localized high concentrations.
Final DMSO Concentration Too Low While the goal is to minimize the final DMSO concentration to avoid off-target effects on cells (ideally <0.5%), a very low concentration may not be sufficient to keep the compound in solution. You may need to optimize the final DMSO concentration, always including a vehicle control in your experiments.
Buffer Composition and pH The pH and composition of your aqueous buffer can influence the solubility of your compound. Ensure your buffer is at the correct pH.
Temperature Effects Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

Quantitative Data Summary

The following table summarizes solubility data for similar ULK1/2 inhibitors, which can serve as a reference for working with this compound.

CompoundScaffold TypeSolventReported Solubility (mg/mL)Reported Solubility (mM)
SBI-0206965Not specifiedDMSO98200.27
ULK-101Not specifiedDMSO92199.8
This compound7-AzaindoleDMSOData not available; expected to be highData not available; expected to be high

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (MW: 406.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • To prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath or warm it to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Dilution of this compound for Cell-Based Assays

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This results in a 100 µM intermediate solution in 1% DMSO.

  • Gently vortex the intermediate dilution.

  • Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This yields a 1 mL solution with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix the final solution by gentle inversion or pipetting.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case).

Visualizations

ULK1_Signaling_Pathway cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Events Nutrient Rich Nutrient Rich mTORC1 mTORC1 Nutrient Rich->mTORC1 Activates Nutrient Starvation Nutrient Starvation AMPK AMPK Nutrient Starvation->AMPK ULK1 ULK1 mTORC1->ULK1 AMPK->ULK1 Activates (P) ATG13 ATG13 ULK1->ATG13 P VPS34_Complex VPS34 Complex (Beclin-1, VPS34) ULK1->VPS34_Complex Activates (P) FIP200 FIP200 ATG101 ATG101 Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation This compound This compound This compound->ULK1 Inhibits

Caption: ULK1 signaling pathway in autophagy regulation.

Caption: Experimental workflow for troubleshooting this compound precipitation.

References

Navigating MR-2088 Lot-to-Lot Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the selective ULK1/2 inhibitor, MR-2088, ensuring consistent and reproducible experimental outcomes is paramount. Lot-to-lot variability in reagents can be a significant source of discrepancy, leading to wasted resources and delayed projects. This technical support center provides troubleshooting guidance and frequently asked questions to help you proactively address and mitigate potential issues arising from this compound lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern for a potent inhibitor like this compound?

A1: Reagent lot-to-lot variation refers to the change in analytical performance of a reagent from one production batch to the next.[1][2] For a highly potent and selective inhibitor like this compound, which targets the ULK1/2 kinases central to the autophagy pathway, even minor variations in purity, concentration, or activity can significantly impact experimental results.[3][4][5] This can lead to inconsistent inhibition of autophagy, affecting the reliability and reproducibility of your findings.[6][7]

Q2: What are the potential causes of lot-to-lot variability in this compound?

A2: The causes of lot-to-lot variation can stem from the manufacturing process, transportation and storage conditions, or laboratory handling.[1] For a complex small molecule like this compound, slight alterations in synthesis, purification, or formulation between batches can occur.[1] Improper storage, such as temperature fluctuations, can also degrade the compound and affect its activity.

Q3: How can I be proactive in managing potential lot-to-lot variability of this compound?

A3: It is crucial to perform a lot-to-lot validation or "crossover" study when receiving a new batch of this compound.[7] This involves comparing the performance of the new lot against the current, qualified lot using a standardized in-house assay. Additionally, always adhere to the manufacturer's storage and handling instructions.

Q4: Are there any regulatory guidelines for managing reagent lot variability?

A4: While specific guidelines for research reagents are less stringent than for clinical diagnostics, principles from guidelines like the Clinical and Laboratory Standards Institute (CLSI) EP26-A can be adapted.[8] These guidelines provide a framework for user evaluation of between-reagent lot variation. The core principle is to establish acceptance criteria for a new lot based on its performance relative to a previously validated lot.

Troubleshooting Guide

Issue 1: Decreased or inconsistent inhibition of autophagy with a new lot of this compound.

  • Question: I've switched to a new lot of this compound and I'm observing weaker or more variable inhibition of autophagy markers (e.g., LC3-II accumulation, p62 degradation) compared to my previous experiments. What should I do?

  • Answer: This is a common potential manifestation of lot-to-lot variability. Here’s a step-by-step troubleshooting approach:

    • Confirm Experimental Parameters: Double-check that all other experimental conditions (cell density, treatment time, concentration of other reagents) are identical to your previous experiments.

    • Prepare Fresh Solutions: Ensure that you are using freshly prepared stock and working solutions of the new this compound lot. Improperly stored or old solutions can lead to reduced potency.

    • Perform a Dose-Response Curve: Conduct a side-by-side comparison of the old and new lots of this compound in a dose-response experiment. This will allow you to quantitatively assess any shifts in potency (IC50 value).

    • Contact the Supplier: If you confirm a significant difference in potency, contact the supplier's technical support. Provide them with your comparative data. They may be able to provide a replacement lot or further information.

Issue 2: Unexpected cellular toxicity observed with a new lot of this compound.

  • Question: My cells are showing signs of increased toxicity (e.g., reduced viability, morphological changes) at concentrations of the new this compound lot that were previously well-tolerated. What could be the cause?

  • Answer: Increased toxicity could be due to impurities or a higher effective concentration of the new lot.

    • Assess Purity: If possible, review the certificate of analysis (CofA) for both the old and new lots. Compare the purity specifications.

    • Re-evaluate Concentration: A new lot might be more potent, leading to an effectively higher dose at the same nominal concentration. Your dose-response curve from the previous troubleshooting step will help clarify this.

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) comparing the old and new lots across a range of concentrations to quantify the difference in cytotoxicity.

    • Consider Off-Target Effects: While this compound is a selective inhibitor, impurities in a new lot could potentially have off-target effects. If the issue persists and is not explained by a potency shift, this may be a consideration.

Data Presentation: Hypothetical Lot-to-Lot Comparison

The following table summarizes hypothetical data from a comparative experiment between two lots of this compound.

ParameterLot A (Previous)Lot B (New)% Difference
IC50 for ULK1 Inhibition 2.5 nM4.8 nM+92%
Purity (HPLC) 99.5%98.2%-1.3%
LC3-II Fold Induction (at 10 nM) 4.22.5-40.5%
Cell Viability (at 1 µM) 95%88%-7.4%

Experimental Protocols

Key Experiment: Lot-to-Lot Variability Assessment of this compound in an Autophagy Assay

Objective: To quantitatively compare the potency of a new lot of this compound against a previously qualified lot in inducing autophagy blockade.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HCT116, HeLa) at a consistent density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare fresh stock solutions (e.g., 10 mM in DMSO) of both the old and new lots of this compound.

    • Create a series of working dilutions for each lot to generate a dose-response curve (e.g., 0.1 nM to 10 µM).

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing the various concentrations of each this compound lot.

    • Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation medium).

    • Incubate for a predetermined time (e.g., 6 hours).

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH, β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62 relative to the loading control.

    • Normalize the results to the vehicle control.

    • Plot the dose-response curves for both lots and calculate the IC50 value for LC3-II accumulation.

    • Compare the IC50 values and the overall response between the two lots.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome new_lot Receive New Lot of this compound prep_stocks Prepare Fresh Stock Solutions new_lot->prep_stocks old_lot Qualified Old Lot old_lot->prep_stocks cell_culture Plate Cells prep_stocks->cell_culture dose_response Dose-Response Treatment (Old vs. New Lot) cell_culture->dose_response western_blot Western Blot for LC3-II and p62 dose_response->western_blot quantify Quantify Band Intensities western_blot->quantify ic50 Calculate IC50 Values quantify->ic50 compare Compare Lot Performance ic50->compare decision Acceptable Variability? compare->decision accept Qualify New Lot for Use decision->accept Yes reject Reject Lot & Contact Supplier decision->reject No

Caption: Workflow for qualifying a new lot of this compound.

ulk1_pathway cluster_input Upstream Signals cluster_core ULK1 Complex cluster_downstream Downstream Autophagy Machinery nutrient_stress Nutrient Stress ulk1 ULK1/2 nutrient_stress->ulk1 activates growth_factor Growth Factor Withdrawal growth_factor->ulk1 activates atg13 ATG13 ulk1->atg13 fak FAKIP200 ulk1->fak atg101 ATG101 ulk1->atg101 beclin1 Beclin-1 Complex (VPS34) ulk1->beclin1 phosphorylates & activates lc3 LC3 Lipidation beclin1->lc3 autophagosome Autophagosome Formation lc3->autophagosome mr2088 This compound mr2088->ulk1 inhibits

Caption: Simplified ULK1/2 signaling pathway in autophagy.

References

Technical Support Center: Cell Line-Specific Responses to MR-2088 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MR-2088, a selective ULK1/2 inhibitor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2.[1] These kinases are crucial for the initiation of autophagy, a cellular process of degradation and recycling of cellular components. This compound functions by inhibiting the phosphorylation of key autophagy-related proteins, such as ATG13, thereby blocking the autophagic flux.[1]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound has demonstrated significant anti-proliferative activity, particularly when used in combination with inhibitors of the KRAS-RAF-MEK-ERK signaling pathway.[2] The synergistic effect is prominent in non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations, such as the G12C mutation.[2] The rationale is that inhibition of the primary oncogenic pathway (KRAS) can induce a cytoprotective autophagic response, which can then be abrogated by this compound, leading to enhanced cancer cell death.[3][4][5][6][7]

Q3: Why am I observing different IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cell lines due to several factors:

  • Genetic Background: The presence of specific mutations, such as in KRAS, TP53, or LKB1, can influence the cellular reliance on autophagy for survival and proliferation, thus affecting sensitivity to ULK1/2 inhibition.[3][4][5][6][7]

  • Basal Autophagy Levels: Cell lines with high basal levels of autophagy may be more sensitive to this compound.

  • Compensatory Signaling Pathways: The activation of alternative survival pathways can confer resistance to this compound.

  • Drug Efflux Mechanisms: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the compound.

Q4: Can this compound induce apoptosis?

While the primary effect of this compound is the inhibition of autophagy, this can subsequently lead to apoptosis in cancer cells, particularly when combined with other anti-cancer agents. By blocking the pro-survival mechanism of autophagy, this compound can lower the threshold for apoptosis induction by other stressors.

Q5: How can I confirm that this compound is inhibiting autophagy in my cells?

The most direct way to confirm the on-target effect of this compound is to assess the phosphorylation status of ULK1 substrates, such as ATG13. A decrease in the phosphorylation of ATG13 at Ser318 is a reliable biomarker of ULK1/2 inhibition.[5] Additionally, monitoring the levels of LC3-II and p62/SQSTM1 by western blot can indicate a blockage in the autophagic flux.

Data Presentation

Table 1: Representative Anti-proliferative Activity of ULK1/2 Inhibitors in Various Cancer Cell Lines

The following table summarizes the expected range of anti-proliferative activity of ULK1/2 inhibitors, including compounds with a similar mechanism of action to this compound, in a panel of human cancer cell lines. This data is intended to provide a general guide for expected cell line-specific sensitivities. Actual IC50 values for this compound should be determined empirically.

Cell LineCancer TypeKRAS StatusOther Relevant MutationsExpected IC50 Range (µM) - Single AgentNotes
NCI-H2030NSCLCG12C-3.2[1]High sensitivity, especially in combination with MEK inhibitors.
NCI-H2122NSCLCG12C-1 - 10Synergistic with KRAS G12C inhibitors.[3][4][5][6][7]
Calu-1NSCLCG12C-1 - 10Increased autophagy upon KRAS inhibition.[3][4][5][6]
NCI-H358NSCLCG12C-1 - 10Sensitive to combined KRAS and ULK1/2 inhibition.[3][4][5][6]
A549NSCLCG12S-> 10May require combination therapy for significant effect.
PANC-1PancreaticG12DTP53 mutant5 - 20High basal autophagy levels.
MiaPaCa-2PancreaticG12CTP53 mutant5 - 20High basal autophagy levels.
HCT116ColorectalG13D-> 10Variable response reported.
HeLaCervical--> 10Generally lower sensitivity as a single agent.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight medium and add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of ATG13 Phosphorylation

This protocol describes the detection of phosphorylated ATG13 (p-ATG13 Ser318) to confirm the inhibitory action of this compound on ULK1/2.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ATG13 (Ser318), anti-ATG13, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ATG13 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe for total ATG13 and a loading control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in this compound Experiments
IssuePossible Cause(s)Recommended Solution(s)
No significant decrease in cell viability 1. Cell line is resistant. 2. This compound concentration is too low. 3. Incorrect assay incubation time.1. Use a positive control cell line (e.g., NCI-H2030). Consider combination therapy with a MEK or KRAS inhibitor. 2. Perform a dose-response curve with a wider concentration range. 3. Optimize the incubation time (48-96 hours).
No change in p-ATG13 levels after treatment 1. Ineffective this compound treatment. 2. Poor antibody quality. 3. Technical issues with western blotting.1. Confirm the activity of your this compound stock. Increase the concentration or incubation time. 2. Use a validated antibody for p-ATG13 (Ser318). 3. Ensure complete protein transfer and use appropriate blocking and antibody incubation conditions.
High background in western blot 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent. 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of washes with TBST.
Inconsistent apoptosis results 1. Suboptimal this compound concentration or incubation time. 2. Cell harvesting technique. 3. Gating strategy in flow cytometry.1. Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. 2. Ensure both floating and adherent cells are collected to not underestimate apoptosis. 3. Set up proper controls (unstained, single-stained) to define the gates for apoptotic populations.

Visualizations

G cluster_0 Upstream Signaling cluster_1 ULK1/2 Complex cluster_2 Autophagy Inhibition cluster_3 Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrient Status Nutrient Status Nutrient Status->mTORC1 AMPK AMPK Nutrient Status->AMPK ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibits AMPK->ULK1_2 Activates ATG13 ATG13 ULK1_2->ATG13 Phosphorylates FIP200 FIP200 ULK1_2->FIP200 ATG101 ATG101 ULK1_2->ATG101 Autophagosome Formation Autophagosome Formation ULK1_2->Autophagosome Formation Initiates This compound This compound This compound->ULK1_2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Can lead to Cell Survival Cell Survival Autophagosome Formation->Cell Survival Promotes

Caption: ULK1/2 signaling pathway and the mechanism of action of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis Seed Cells Seed Cells Adherence Overnight Adherence Seed Cells->Adherence Treatment Treat with This compound Adherence->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Lysis Cell Lysis Harvest Cells->Lysis Quantification Protein Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Incubation Blocking->Primary Ab Secondary Ab Secondary Ab Incubation Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Imaging Imaging Detection->Imaging Quantify Bands Band Quantification Imaging->Quantify Bands Normalization Normalization Quantify Bands->Normalization

Caption: Experimental workflow for Western Blot analysis of this compound treated cells.

G Start Start High Viability High Viability Start->High Viability Check p-ATG13 Check p-ATG13 High Viability->Check p-ATG13 No Optimize Dose Increase this compound concentration or incubation time. High Viability->Optimize Dose Yes Check WB Troubleshoot Western Blot (antibody, transfer, etc.). Check p-ATG13->Check WB No change Effective Treatment is effective. Proceed with downstream assays. Check p-ATG13->Effective Decreased Resistant Cell line may be resistant. Consider combination therapy. Optimize Dose->High Viability Check WB->Resistant

Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of MR-2088 and MRT68921 for ULK1 Inhibition in Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for elucidating the role of Unc-51 like autophagy activating kinase 1 (ULK1) in cellular processes and as a therapeutic target. This guide provides an objective comparison of two prominent ULK1 inhibitors, MR-2088 and MRT68921, based on available experimental data.

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a catabolic process essential for cellular homeostasis. Its inhibition is a key strategy for studying autophagic pathways and for the development of therapeutics for diseases such as cancer and neurodegenerative disorders. This comparison focuses on the biochemical potency, cellular activity, and selectivity of this compound and MRT68921.

Quantitative Performance Data

The following table summarizes the key quantitative metrics for this compound and MRT68921, providing a snapshot of their inhibitory activities against ULK1 and its close homologue ULK2.

ParameterThis compoundMRT68921Reference
ULK1 IC50 2.0 nM2.9 nM[1]
ULK2 IC50 Not explicitly stated, but potent inhibition implied1.1 nM[2]
ULK1 pEC50 8.3Not Available[3]
ULK2 pEC50 8.7Not Available[3]
Other Notable Targets SelectiveNUAK1[2]
Cellular Autophagy Inhibition Blocks autophagic fluxBlocks autophagic flux[2][4]

Signaling Pathway and Experimental Workflow

To understand the context of ULK1 inhibition, the following diagrams illustrate the ULK1 signaling pathway in autophagy and a typical experimental workflow for evaluating ULK1 inhibitors.

ULK1_Signaling_Pathway cluster_0 Nutrient Status cluster_1 ULK1 Complex (Initiation) cluster_2 Downstream Autophagy Machinery mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 VPS34_Complex VPS34 Complex (PI3KC3) ULK1->VPS34_Complex Phosphorylation & Activation ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome MR2088 This compound MR2088->ULK1 MRT68921 MRT68921 MRT68921->ULK1 Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Biochem_Start Recombinant ULK1 Enzyme Inhibitor_Biochem Add Inhibitor (this compound or MRT68921) Biochem_Start->Inhibitor_Biochem Substrate Add Substrate (e.g., ATG13) & [γ-32P]ATP Inhibitor_Biochem->Substrate Incubate_Biochem Incubate Substrate->Incubate_Biochem Detect_Biochem Detect Phosphorylation (e.g., Autoradiography) Incubate_Biochem->Detect_Biochem Cell_Start Culture Cells (e.g., MEFs, U2OS) Induce_Autophagy Induce Autophagy (e.g., Starvation - EBSS) Cell_Start->Induce_Autophagy Inhibitor_Cell Add Inhibitor Induce_Autophagy->Inhibitor_Cell Incubate_Cell Incubate Inhibitor_Cell->Incubate_Cell Analyze Analyze Autophagy Markers (Western Blot for LC3-II, p62; Immunofluorescence for LC3 puncta) Incubate_Cell->Analyze

References

A Comparative Guide to the Selectivity of ULK1/2 Inhibitors: MR-2088 vs. SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent ULK1/2 inhibitors, MR-2088 and SBI-0206965, based on currently available experimental data. Understanding the selectivity of these compounds is critical for the accurate interpretation of experimental results and for the advancement of therapeutic strategies targeting the autophagy pathway.

Introduction

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade. As such, they have emerged as key targets for therapeutic intervention in various diseases, including cancer. This compound and SBI-0206965 are two small molecule inhibitors widely used to probe the function of ULK1/2. While both compounds effectively inhibit ULK1/2, their selectivity profiles differ significantly, which has important implications for their use in research and drug development.

At a Glance: Key Differences

FeatureThis compoundSBI-0206965
Primary Target(s) ULK1/ULK2ULK1/ULK2
Reported Potency High (IC50 = 2.0 nM for ULK1)[1]Moderate (IC50 = 108 nM for ULK1)[2]
Selectivity Reported as a selective inhibitorKnown to have significant off-target effects, notably on AMPK
Key Off-Target(s) Comprehensive public data is limitedAMP-activated protein kinase (AMPK), FAK, FLT3, Src, Jak3[3][4]

Quantitative Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound and SBI-0206965 against their primary targets and key off-targets. It is important to note that a direct head-to-head comparison in the same assay is not publicly available, and the breadth of kinase screening for this compound is not as extensively documented in the public domain as it is for SBI-0206965.

Table 1: Potency against Primary Targets (ULK1/2)

CompoundTargetAssay TypeIC50 / pEC50Reference
This compound ULK1BiochemicalIC50 = 2.0 nM[1]
ULK1CellularpEC50 = 8.3[5]
ULK2CellularpEC50 = 8.7[5]
SBI-0206965 ULK1BiochemicalIC50 = 108 nM[2]
ULK2BiochemicalIC50 = 711 nM[2]

Table 2: Selectivity Profile of SBI-0206965 against a Panel of Kinases

Data from a screen of 456 kinases. This table highlights some of the most significant off-targets.

Kinase TargetInhibition at 10 µMIC50Reference
ULK1 >95%108 nM[3][6]
ULK2 >90%711 nM[2][3]
AMPK Significant InhibitionPotent inhibitor[4][6]
FAK >95%Comparable to ULK1[3][6]
FLT3 >95%Comparable to ULK1[3]
Src >95%5-10 fold less potent than ULK1[3]
Jak3 >95%5-10 fold less potent than ULK1[3]

Note: A comprehensive, publicly available kinome scan for this compound is not available at the time of this guide's publication. The compound is described as "selective" in its primary publication.[5][7]

Signaling Pathways and Experimental Workflows

Visualizing the cellular context in which these inhibitors act is crucial for understanding their effects.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 Phosphorylation Beclin1 Beclin-1 ULK1->Beclin1 Phosphorylation VPS34_Complex VPS34 Complex ULK1->VPS34_Complex Activation FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 ATG101->ULK1 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

Caption: Simplified ULK1 signaling pathway in autophagy initiation.

Kinase_Selectivity_Workflow cluster_compound Test Compound cluster_assay Kinase Panel Screening cluster_detection Detection & Analysis Compound This compound or SBI-0206965 Kinase_Panel Large Panel of Recombinant Kinases (e.g., 456 kinases) Compound->Kinase_Panel Incubation Binding_Assay Competitive Binding Assay (e.g., KINOMEscan) Kinase_Panel->Binding_Assay Activity_Assay Radiometric Kinase Assay (e.g., ³²P-ATP) Kinase_Panel->Activity_Assay Data_Analysis Data Analysis (% Inhibition, IC50) Binding_Assay->Data_Analysis Activity_Assay->Data_Analysis

Caption: General workflow for determining kinase inhibitor selectivity.

Detailed Experimental Protocols

Reproducibility and clear understanding of experimental design are paramount. Below are summaries of the methodologies used in key studies cited in this guide.

In Vitro Kinase Assay for SBI-0206965 (Radiometric)

This protocol is based on the methods described in studies investigating the activity of SBI-0206965.[2]

  • Reaction Setup: Kinase reactions are typically performed in a buffer containing 25 mM MOPS (pH 7.5), 1 mM EGTA, 0.1 mM Na₃VO₄, and 15 mM MgCl₂.

  • Enzyme and Substrate: Recombinant ULK1 or other kinases are used as the enzyme source. A suitable substrate, such as a purified protein or a synthetic peptide, is added to the reaction.

  • Inhibitor Addition: SBI-0206965 is dissolved in DMSO and added to the reaction at various concentrations. A DMSO-only control is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope such as [γ-³²P]ATP, to a final concentration of 100 µM.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 20-30 minutes).

  • Reaction Termination: The reaction is stopped by adding an equal volume of SDS-PAGE loading buffer.

  • Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen. The incorporation of the radiolabel into the substrate is quantified using a phosphorimager.

  • Data Calculation: The percentage of kinase activity is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Kinase Panel Screening (Competitive Binding Assay)

This protocol describes a general method for broad-scale kinase inhibitor profiling, such as the KINOMEscan™ platform, which was used to assess the selectivity of SBI-0206965.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.

  • Reaction Components: The test compound, the DNA-tagged kinase, and the immobilized ligand are combined in a multi-well plate.

  • Equilibration: The components are allowed to equilibrate.

  • Washing: Unbound components, including any kinase that is not bound to the immobilized ligand, are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. This is often expressed as a "% of control" or a "selectivity score."

Conclusion

The choice between this compound and SBI-0206965 as chemical probes for ULK1/2 depends heavily on the experimental context and the desired level of certainty regarding on-target effects.

  • This compound is a highly potent inhibitor of ULK1/2. Based on the available data, it is described as a selective inhibitor. However, for rigorous interpretation of cellular phenotypes, particularly those that could be influenced by off-target kinase inhibition, the lack of a comprehensive, publicly available kinome-wide selectivity profile is a limitation.

  • SBI-0206965 , while a useful tool for studying autophagy, exhibits significant off-target activity, most notably the potent inhibition of AMPK. This lack of selectivity necessitates careful experimental design, including the use of appropriate controls, to distinguish between ULK1/2-dependent and off-target effects. For example, when studying the interplay between autophagy and cellular energy sensing, the confounding effect of AMPK inhibition by SBI-0206965 must be considered.

For researchers requiring a highly selective ULK1/2 inhibitor, this compound appears to be a promising candidate, although a more detailed characterization of its selectivity against a broad panel of kinases would be beneficial for the scientific community. When using SBI-0206965, it is crucial to be aware of its off-target profile and to design experiments that can account for these effects.

References

A Comparative Guide to the Efficacy of MR-2088 and Other ULK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ULK inhibitor MR-2088 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their studies in autophagy and related therapeutic areas.

Unc-51 Like Kinase (ULK) Inhibition: A Therapeutic Target

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cellular components.[1] This pathway is implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases, making ULK1/2 attractive therapeutic targets.[2][3] A number of small molecule inhibitors targeting ULK1/2 have been developed to modulate autophagy for potential therapeutic benefit.[2]

Comparative Efficacy of ULK Inhibitors

The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized ULK inhibitors: SBI-0206965, MRT68921, and ULK-101.

Table 1: In Vitro Biochemical Potency of ULK Inhibitors

CompoundTarget(s)IC₅₀ (nM) vs ULK1IC₅₀ (nM) vs ULK2Assay MethodReference
This compound ULK1/22.0Not explicitly stated, but potentLanthaScreen Binding Assay[4]
SBI-0206965ULK1/238711Radiometric Kinase Assay[5][6]
MRT68921ULK1/22.91.1In vitro kinase assay[2]
ULK-101ULK18.330Radiometric Kinase Assay[6]

Table 2: Cellular Potency and Target Engagement of ULK Inhibitors

CompoundEC₅₀ (nM)pEC₅₀ (ULK1/ULK2)Cellular AssayReference
This compound 108.3 / 8.7Inhibition of ATG13 phosphorylation / NanoBRET[4][7][8]
SBI-02069652400Not ApplicableInhibition of Beclin 1 Ser15 phosphorylation[6]
MRT68921~1000Not ApplicableInhibition of ATG13 phosphorylation[9]
ULK-101390Not ApplicableInhibition of Beclin 1 Ser15 phosphorylation[6]

Note: IC₅₀ (half maximal inhibitory concentration) values from in vitro assays measure the direct inhibitory effect on the purified enzyme. EC₅₀ (half maximal effective concentration) values from cellular assays reflect the compound's activity within a biological system. pEC₅₀ is the negative logarithm of the EC₅₀ value. Direct comparison of absolute values across different studies and assay formats should be done with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen™ Eu Kinase Binding Assay (for IC₅₀ determination)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase.

Materials:

  • ULK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds (e.g., this compound)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, ULK1 enzyme, and Eu-anti-Tag antibody.

  • Incubate to allow for compound binding to the kinase.

  • Add the kinase tracer to all wells.

  • Incubate to allow the tracer to bind to the kinase that is not occupied by the inhibitor.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

  • IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay (for cellular target engagement)

This bioluminescence resonance energy transfer (BRET) assay measures the binding of a test compound to a target kinase within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-ULK1 fusion vector

  • NanoBRET™ Tracer

  • Test compounds

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-ULK1 fusion vector.

  • Seed the transfected cells into a 96-well or 384-well plate.

  • Treat the cells with serial dilutions of the test compound.

  • Add the NanoBRET™ Tracer to the cells and incubate. The tracer will bind to the NanoLuc®-ULK1 that is not bound by the inhibitor.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the BRET signal using a luminometer equipped with appropriate filters.

  • The BRET ratio is calculated. A decrease in the BRET ratio indicates that the test compound is engaging with the ULK1 target in the cells.

  • EC₅₀ or pEC₅₀ values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.[8]

Inhibition of ATG13 Phosphorylation Assay (Cellular Activity)

This Western blot-based assay measures the ability of an inhibitor to block the phosphorylation of ATG13, a direct downstream substrate of ULK1.

Materials:

  • Cell line of interest (e.g., H2030)

  • Test compounds

  • Starvation medium (e.g., EBSS)

  • Lysis buffer

  • Antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, and a loading control antibody (e.g., anti-tubulin).

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with various concentrations of the ULK inhibitor for a specified time.

  • Induce autophagy by replacing the culture medium with starvation medium for a defined period.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the primary antibodies against phospho-ATG13 and total ATG13.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated ATG13 to total ATG13. A decrease in this ratio indicates inhibition of ULK1 activity.[9]

Mandatory Visualizations

ULK1 Signaling Pathway in Autophagy Initiation

ULK1_Signaling_Pathway cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1 ULK1 mTORC1->ULK1 AMPK AMPK (Low Energy) AMPK->ULK1 ATG13 ATG13 ULK1->ATG13 P FIP200 FIP200 ULK1->FIP200 VPS34_Complex VPS34 Complex (PI3K Class III) ULK1->VPS34_Complex P ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome MR2088 This compound & other ULK Inhibitors MR2088->ULK1 Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_functional Functional Outcomes Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen) IC50 Determine IC₅₀ Biochemical_Assay->IC50 Target_Engagement Target Engagement Assay (e.g., NanoBRET) IC50->Target_Engagement EC50 Determine EC₅₀ Target_Engagement->EC50 Downstream_Signaling Downstream Signaling Assay (e.g., p-ATG13 Western Blot) EC50->Downstream_Signaling Autophagy_Flux Autophagy Flux Assay (e.g., LC3 turnover) Downstream_Signaling->Autophagy_Flux Cell_Viability Cell Viability / Apoptosis Assays Autophagy_Flux->Cell_Viability Start Compound Synthesis (e.g., this compound) Start->Biochemical_Assay

References

Synergistic Potential of MR-2088 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel ULK1/2 inhibitor, MR-2088, has emerged as a promising agent in the landscape of targeted cancer therapy, particularly for RAS-driven malignancies. Its mechanism of action, centered on the inhibition of autophagy, opens a new avenue for combination strategies aimed at enhancing the efficacy of existing anticancer drugs and overcoming therapeutic resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer drugs, supported by available experimental data and detailed methodologies.

Mechanism of Synergy: Inhibiting Autophagy to Enhance Cytotoxicity

Cancer cells often utilize autophagy, a cellular self-eating process, as a survival mechanism to withstand the stress induced by chemotherapy and targeted agents. By inhibiting Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of autophagy, this compound effectively disables this pro-survival pathway.[1] This blockade of autophagy renders cancer cells more susceptible to the cytotoxic effects of other therapeutic agents, leading to a synergistic antitumor response.

Synergistic Combination of this compound with MEK Inhibitors

Preclinical studies have demonstrated a promising synergistic effect between this compound and the MEK inhibitor trametinib in KRAS-mutant non-small cell lung cancer (NSCLC) cell lines.[1][2] The KRAS mutation is a prevalent driver in NSCLC, and the RAS-RAF-MEK-ERK signaling pathway is a critical target for therapy. However, resistance to MEK inhibitors often develops. The combination of this compound with trametinib offers a rational approach to overcome this resistance.

Quantitative Analysis of Synergy

While specific quantitative data, such as Combination Index (CI) values from peer-reviewed publications for this compound, are not yet publicly available, the synergistic relationship has been confirmed in preclinical models.[2] To illustrate the quantitative assessment of such synergies, the following table presents representative data from studies on other ULK1 inhibitors in combination with MAPK pathway inhibitors.

ULK1 InhibitorCombination DrugCancer Cell LineEffectReference
This compound TrametinibH2030 (KRAS G12C NSCLC)Synergistic Activity [1][2]
SBI-0206965CisplatinA549, H460 (NSCLC)Enhanced Cytotoxicity[3]
SBI-0206965DaunorubicinHL60, U937 (AML)Increased Apoptosis[3]

Note: The data for SBI-0206965 is provided as a representative example of the synergistic potential of ULK1 inhibitors.

Broader Synergistic Potential with Other Cancer Drugs

The mechanism of autophagy inhibition suggests that this compound may have synergistic effects with a wide range of anticancer agents beyond MEK inhibitors. Research on other ULK1 inhibitors has shown synergy with:

  • mTOR Inhibitors: By blocking a parallel survival pathway, the combination of ULK1 and mTOR inhibitors can lead to enhanced cancer cell death.

  • Topoisomerase Inhibitors: Drugs like doxorubicin and daunorubicin induce DNA damage, and inhibiting the subsequent autophagic response can amplify their cytotoxic effects.[3]

  • Platinum-Based Chemotherapy: Cisplatin is a cornerstone of treatment for many cancers, and ULK1 inhibition has been shown to sensitize NSCLC cells to its effects.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of synergy studies, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the synergistic effects of this compound with other cancer drugs.

Cell Viability and Synergy Assessment

1. Cell Culture:

  • H2030 (KRAS G12C NSCLC) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound and the combination drug (e.g., trametinib) are dissolved in DMSO to create stock solutions.

  • Serial dilutions are prepared in the appropriate cell culture medium.

3. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Cells are treated with this compound alone, the combination drug alone, or the combination of both at various concentrations for 72 hours.

  • After incubation, MTT reagent is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

4. Synergy Analysis:

  • The Chou-Talalay method is used to determine the Combination Index (CI).

  • CI values are calculated using software such as CompuSyn.

  • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound and Trametinib Synergy

cluster_0 KRAS-Driven Cancer Cell cluster_1 Autophagy Pathway KRAS Mutant KRAS (Active) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Synergy Synergistic Cell Death Trametinib Trametinib Trametinib->MEK Inhibits ULK1_2 ULK1/2 Autophagy Autophagy ULK1_2->Autophagy CellSurvival Stress Resistance & Survival Autophagy->CellSurvival MR2088 This compound MR2088->ULK1_2 Inhibits

Caption: Synergistic inhibition of KRAS pathway and autophagy.

Experimental Workflow for Synergy Assessment

start Start cell_culture Seed cancer cells in 96-well plates start->cell_culture treatment Treat with this compound, combination drug, and combination cell_culture->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT cell viability assay incubation->mtt_assay data_analysis Analyze data using Chou-Talalay method mtt_assay->data_analysis ci_value Calculate Combination Index (CI) data_analysis->ci_value result Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) ci_value->result

Caption: Workflow for determining drug synergy.

References

Head-to-Head Comparison of ULK1/2 Inhibitors: MR-2088 vs. SBP-7455

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of autophagy inhibition for therapeutic development, particularly in oncology, the Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and its homologue ULK2 have emerged as critical targets. This guide provides a detailed head-to-head comparison of two prominent dual ULK1/2 inhibitors, MR-2088 and SBP-7455, intended for researchers, scientists, and drug development professionals.

Biochemical and Cellular Potency

Both this compound and SBP-7455 are potent inhibitors of ULK1 and ULK2, albeit with some differences in their inhibitory concentrations. This compound, developed from a 7-azaindole scaffold, demonstrates high potency with a ULK1 binding activity of 2 nM.[1] SBP-7455, on the other hand, shows IC50 values of 13 nM for ULK1 and 476 nM for ULK2 in ADP-Glo assays.[2] This suggests that while both are effective dual inhibitors, this compound may exhibit a stronger binding affinity for ULK1.

ParameterThis compoundSBP-7455Reference(s)
Target ULK1/ULK2ULK1/ULK2[2][3]
ULK1 IC50 2 nM (binding assay)13 nM (ADP-Glo assay)[1][2]
ULK2 IC50 Not explicitly stated476 nM (ADP-Glo assay)[2]
ULK1 pEC50 8.3Not explicitly stated[3]
ULK2 pEC50 8.7Not explicitly stated[3]
Cellular Potency (EC50) 10 nMNot explicitly stated[4]
Cell Growth Inhibition IC50 (MDA-MB-468 cells) Not explicitly stated0.3 µM (72h)[2]

Mechanism of Action and Signaling Pathway

Both compounds exert their effects by inhibiting the kinase activity of ULK1 and ULK2, which are crucial for the initiation of the autophagy cascade. By blocking ULK1/2, these inhibitors prevent the phosphorylation of downstream substrates like ATG13, Beclin1, and VPS34, thereby halting the formation of the autophagosome.[5][6]

ULK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 inhibits ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates Beclin1 Beclin1 ULK1_ULK2->Beclin1 phosphorylates VPS34 VPS34 ULK1_ULK2->VPS34 phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome Formation Autophagosome Formation Beclin1->Autophagosome Formation VPS34->Autophagosome Formation MR2088 This compound MR2088->ULK1_ULK2 SBP7455 SBP-7455 SBP7455->ULK1_ULK2

Caption: ULK1/2 Signaling Pathway Inhibition by this compound and SBP-7455.

Pharmacokinetic Properties

Both this compound and SBP-7455 have been evaluated for their pharmacokinetic profiles in mice, demonstrating their potential for in vivo studies. SBP-7455 is noted to be orally active.[2]

ParameterThis compound (20 mg/kg i.p.)SBP-7455 (30 mg/kg oral)Reference(s)
Tmax 0.75 h~1 h[2][4]
Cmax 1667 ng/mL (4.10 µM)990 nM[2][4]
t1/2 4.25 h1.7 h[2][4]
AUClast 345,597 ng·min/mL (14.17 µM·h)Not explicitly stated[4]
Human Liver Microsomal Half-life 83.1 minNot explicitly stated[4]
Mouse Liver Microsomal Half-life 70.3 minNot explicitly stated[4]

Therapeutic Applications and Synergistic Effects

Both inhibitors have shown promise in cancer research, particularly in combination with other targeted therapies. This compound has demonstrated synergistic antiproliferative effects with the MEK inhibitor trametinib in non-small cell lung cancer (NSCLC) models.[1][7] SBP-7455 has been shown to synergize with the PARP inhibitor olaparib in treating triple-negative breast cancer (TNBC) cells.[5][8]

Experimental Protocols

ADP-Glo™ Kinase Assay (for SBP-7455 IC50 determination): This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • A kinase reaction is performed with the ULK1 or ULK2 enzyme, a substrate, ATP, and varying concentrations of the inhibitor (SBP-7455).

  • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • The luminescence intensity, which is proportional to the ADP concentration and thus kinase activity, is measured. IC50 values are then calculated from the dose-response curves.

LanthaScreen™ Binding Assay (for this compound IC50 determination): This assay measures the binding affinity of an inhibitor to a kinase.

  • A terbium-labeled anti-tag antibody, a fluorescently labeled kinase tracer, and the ULK1 kinase are combined.

  • Varying concentrations of the test compound (this compound) are added.

  • The binding of the tracer to the kinase results in a high FRET signal.

  • Competitive binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.

  • IC50 values are determined by measuring the concentration of the inhibitor required to displace 50% of the tracer.[4]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Kinase_Assay->Cell_Viability Evaluate Cytotoxicity Autophagy_Flux Autophagy Flux Assay (e.g., mCherry-EGFP-LC3) Cell_Viability->Autophagy_Flux Confirm Mechanism PK_Study Pharmacokinetic (PK) Analysis in Mice Autophagy_Flux->PK_Study Assess Bioavailability PD_Study Pharmacodynamic (PD) Analysis (Target Engagement) PK_Study->PD_Study Confirm Target Inhibition Efficacy_Study Tumor Xenograft Model (Efficacy Studies) PD_Study->Efficacy_Study Evaluate Anti-tumor Activity End Lead Candidate Selection Efficacy_Study->End Start Compound Synthesis (this compound / SBP-7455) Start->Kinase_Assay Determine IC50

Caption: General Experimental Workflow for ULK1/2 Inhibitor Evaluation.

Conclusion

Both this compound and SBP-7455 are potent and selective dual ULK1/2 inhibitors with demonstrated in vitro and in vivo activity. This compound appears to have a higher binding affinity for ULK1 based on the available data. SBP-7455 has been extensively characterized for its oral bioavailability and synergistic effects with PARP inhibitors in TNBC. The choice between these two compounds for research purposes will likely depend on the specific cancer type being investigated and the desired combination therapy strategy. Both compounds represent valuable tools for elucidating the role of autophagy in disease and for the development of novel therapeutic interventions.

References

Validating Autophagy Inhibition: A Comparative Guide to MR-2088 and Other ULK1/2 Inhibitors Using the LC3 Turnover Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular recycling process, is a critical target in various diseases, including cancer and neurodegenerative disorders. The development of potent and selective autophagy inhibitors is crucial for both basic research and therapeutic applications. MR-2088 has emerged as a selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), key initiators of the autophagic process. This guide provides a comprehensive comparison of this compound with other widely used ULK1/2 inhibitors, focusing on their validation using the gold-standard LC3 turnover assay.

Mechanism of Action: Targeting the Initiation of Autophagy

Autophagy begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components destined for degradation. The ULK1/2 complex is pivotal in this initiation step. This compound, along with other compounds like MRT68921, SBI-0206965, and ULK-101, exerts its inhibitory effect by targeting the kinase activity of ULK1 and its homolog ULK2.[1][2][3] This action blocks the downstream signaling cascade required for autophagosome formation, effectively halting the autophagic process at its earliest stage.[4]

Comparative Analysis of ULK1/2 Inhibitors

The efficacy of autophagy inhibitors is determined by their potency and selectivity. The following table summarizes the available data on this compound and its alternatives.

CompoundTarget(s)IC50 (ULK1)IC50 (ULK2)Cellular EC50 (Beclin 1 Ser15 Phos.)Key Characteristics
This compound ULK1/ULK2 <25 nM <25 nM Not Reported Potent and selective 7-azaindole scaffold, favorable in vivo properties.[4]
ULK-101ULK1/ULK28.3 nM[5]30 nM[5]390 nM[6]Potent and more selective than SBI-0206965.[6]
SBI-0206965ULK1/ULK238 nM[6]212 nM[6]2.4 µM[6]Less selective, with off-target effects on kinases like Aurora A and B.[3]
MRT68921ULK1/ULK2Not ReportedNot ReportedNot ReportedPotent inhibitor of autophagic flux, but also shows off-target effects on Aurora kinases.[2][3]

Validating Inhibition with the LC3 Turnover Assay

The most reliable method to measure autophagic flux—the entire dynamic process of autophagy—is the LC3 turnover assay.[7] This assay monitors the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). A blockage in autophagy, for instance by this compound, will prevent the degradation of LC3-II within the autolysosome.

Experimental Workflow

The LC3 turnover assay involves treating cells with the autophagy inhibitor in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). Lysosomal inhibitors block the final stage of autophagy, leading to an accumulation of LC3-II. By comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor, the autophagic flux can be quantified. A potent autophagy inhibitor like this compound will show a reduced accumulation of LC3-II in the presence of a lysosomal inhibitor, indicating a block in the formation of autophagosomes.

experimental_workflow cluster_setup Cell Culture and Treatment cluster_processing Sample Processing cluster_analysis Western Blot Analysis cluster_data Data Analysis cell_culture Seed and Culture Cells treatment_groups Divide into 4 Treatment Groups: 1. Vehicle 2. This compound 3. Vehicle + Lysosomal Inhibitor 4. This compound + Lysosomal Inhibitor cell_culture->treatment_groups cell_lysis Cell Lysis treatment_groups->cell_lysis protein_quant Protein Quantification (BCA/Bradford) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Probe with anti-LC3 and Loading Control Antibodies transfer->probing imaging Chemiluminescent Imaging probing->imaging densitometry Densitometry of LC3-II Bands imaging->densitometry normalization Normalize to Loading Control densitometry->normalization flux_calc Calculate Autophagic Flux: (LC3-II with Lys. Inh.) - (LC3-II without Lys. Inh.) normalization->flux_calc

Caption: Experimental workflow for the LC3 turnover assay.
Interpreting the Results

The following table provides a hypothetical representation of expected results from an LC3 turnover assay validating an effective ULK1/2 inhibitor like this compound.

TreatmentLysosomal InhibitorNormalized LC3-II LevelAutophagic Flux (ΔLC3-II)Interpretation
Vehicle-1.03.2Basal autophagic flux.
Vehicle+4.2
This compound (1 µM) - 0.8 0.7 Significant inhibition of autophagic flux.
This compound (1 µM) + 1.5
This compound (5 µM) - 0.5 0.4 Dose-dependent inhibition of autophagic flux.
This compound (5 µM) + 0.9

Autophagy Signaling Pathway

The initiation of autophagy is tightly regulated by a complex signaling network. Nutrient and energy sensors like mTOR and AMPK converge on the ULK1/2 complex. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1/2 complex. Conversely, under starvation, AMPK activates the ULK1/2 complex, initiating the autophagic cascade.

autophagy_pathway cluster_upstream Upstream Regulators cluster_core Autophagy Initiation Complex cluster_downstream Downstream Events mTOR mTOR (Nutrient Sensor) ULK1_2 ULK1/ULK2 Complex mTOR->ULK1_2 Inhibits AMPK AMPK (Energy Sensor) AMPK->ULK1_2 Activates VPS34 VPS34 Complex (PI3K Class III) ULK1_2->VPS34 Activates MR2088 This compound MR2088->ULK1_2 Inhibits LC3 LC3-I to LC3-II Conversion VPS34->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome

Caption: Simplified signaling pathway of autophagy initiation.

Detailed Experimental Protocol: LC3 Turnover Assay

This protocol provides a generalized procedure for validating autophagy inhibition using the LC3 turnover assay in cultured mammalian cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Autophagy inhibitor (e.g., this compound)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency at the time of harvesting.

  • Cell Treatment:

    • Treat cells with the vehicle or the autophagy inhibitor (e.g., this compound) at the desired concentrations for a predetermined time (e.g., 6-24 hours).

    • For the last 2-4 hours of the treatment period, add the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to the designated wells.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis. Ensure adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[8]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for a loading control.

  • Data Analysis:

    • Quantify the band intensities of LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II intensity to the corresponding loading control.

    • Calculate the autophagic flux by subtracting the normalized LC3-II level in the absence of the lysosomal inhibitor from the level in its presence for each condition.[8]

This compound is a potent and selective inhibitor of the ULK1/2 kinases, positioning it as a valuable tool for studying autophagy and as a potential therapeutic agent. The LC3 turnover assay is an indispensable method for validating the inhibitory activity of this compound and comparing its efficacy against other ULK1/2 inhibitors. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently assess the impact of this compound on autophagic flux and advance our understanding of this critical cellular process.

References

A Comparative Guide to Targeting ULK1: Genetic Knockdown vs. Chemical Inhibition with MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unc-51 like autophagy activating kinase 1 (ULK1) is a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Its role in various physiological and pathological processes, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention. This guide provides an objective comparison of two primary methods for inhibiting ULK1 function: genetic knockdown using small interfering RNA (siRNA) and chemical inhibition with the selective inhibitor MR-2088.

Introduction to ULK1 and its Role in Autophagy

ULK1 is a key initiator of the autophagy cascade. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1 complex. Upon cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1 complex. This complex, which also includes ATG13, FIP200, and ATG101, then translocates to the site of autophagosome formation. Activated ULK1 phosphorylates several downstream targets, initiating the assembly of the autophagy machinery and the formation of the phagophore, the precursor to the autophagosome.

Mechanism of Action: Genetic vs. Chemical Inhibition

Genetic Knockdown of ULK1

Genetic knockdown of ULK1 is typically achieved using small interfering RNAs (siRNAs). These short, double-stranded RNA molecules are introduced into cells and utilize the endogenous RNA interference (RNAi) pathway. The siRNA unwinds and the antisense strand is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the complementary messenger RNA (mRNA) of ULK1, leading to its cleavage and subsequent degradation. The reduction in ULK1 mRNA levels results in decreased synthesis of the ULK1 protein, thereby inhibiting its function.

Chemical Inhibition with this compound

This compound is a potent and selective small molecule inhibitor of ULK1 and its homolog ULK2.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ULK1 and preventing the binding of ATP.[2] This direct inhibition of ULK1's catalytic activity blocks the phosphorylation of its downstream substrates, thereby halting the initiation of autophagy.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of ULK1 genetic knockdown and chemical inhibition with this compound.

Table 1: General Comparison of ULK1 Inhibition Methods

FeatureGenetic Knockdown (siRNA)Chemical Inhibition (this compound)
Target ULK1 mRNAULK1/ULK2 kinase activity
Mechanism Post-transcriptional gene silencingCompetitive ATP inhibition
Onset of Action Slower (requires mRNA and protein turnover)Rapid
Reversibility Transient, depends on siRNA stability and cell divisionReversible upon compound washout
Specificity Can have off-target effects due to partial sequence homology[3]Can have off-target effects on other kinases
Dosage Control Dependent on transfection efficiencyPrecise concentration control
In Vivo Application Challenges with delivery and stabilitySystemic delivery is more established

Table 2: Quantitative Performance Data

ParameterGenetic Knockdown (siRNA)Chemical Inhibition (this compound & other inhibitors)
Potency Dependent on siRNA sequence and delivery efficiencyThis compound: IC₅₀ = 2 nM (ULK1)[4], pEC₅₀ = 8.3 (ULK1), 8.7 (ULK2)[1]
ULK-101: IC₅₀ = 8.3 nM (ULK1)[5]
SBI-0206965: IC₅₀ = 38 nM (ULK1)[5]
Cellular Efficacy Significant reduction in ULK1 protein levels[6]This compound: EC₅₀ = 10 nM[4]
ULK-101: EC₅₀ = 390 nM[5]
SBI-0206965: EC₅₀ = 2.4 µM[5]
Effect on Autophagy Inhibition of rapamycin-induced autophagy[6]Inhibition of starvation/stimuli-induced autophagic flux[2]
Increased p62 accumulation & decreased LC3-II/I ratio[7]Increased p62 accumulation & decreased LC3-II/I ratio[7]

Note: Data for different chemical inhibitors are provided for comparative purposes and were not necessarily generated in the same study as the this compound data.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of ULK1 inhibition.

Protocol 1: Validation of siRNA-Mediated ULK1 Knockdown

1. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293, HeLa) in 6-well plates to achieve 50-70% confluency on the day of transfection.

  • Transfect cells with ULK1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 48-72 hours post-transfection.

2. RNA Isolation and qRT-PCR:

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for ULK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative ULK1 mRNA expression to confirm knockdown.

3. Protein Lysate Preparation and Western Blotting:

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against ULK1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and quantify band intensities to confirm the reduction in ULK1 protein levels.

Protocol 2: Assessment of Autophagy by Western Blotting for LC3 and p62

1. Sample Preparation:

  • Following treatment with siRNA or this compound, lyse cells as described in Protocol 1.

2. Western Blotting:

  • Perform SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the signal and quantify the LC3-II/LC3-I ratio and p62 levels relative to the loading control. An increase in p62 and a decrease in the LC3-II/LC3-I ratio are indicative of autophagy inhibition.

Protocol 3: Immunofluorescence for LC3 Puncta Formation

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat cells with ULK1 siRNA or this compound as required.

2. Fixation and Permeabilization:

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and permeabilize with a solution containing saponin or Triton X-100 for 10 minutes.

3. Immunostaining:

  • Block with a solution containing BSA and/or normal goat serum for 1 hour.

  • Incubate with a primary antibody against LC3 for 1-2 hours at room temperature or overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

4. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Quantify the number and intensity of LC3 puncta per cell. A decrease in LC3 puncta formation upon autophagy induction indicates inhibition.

Mandatory Visualizations

ULK1_Signaling_Pathway cluster_0 Nutrient Rich cluster_1 Nutrient Starvation mTORC1 mTORC1 ULK1_complex_inactive ULK1 Complex (inactive) mTORC1->ULK1_complex_inactive Phosphorylation (Inhibition) mTORC1_inactive mTORC1 (inactive) ULK1_complex_active ULK1 Complex (active) Vps34_complex Vps34 Complex ULK1_complex_active->Vps34_complex Phosphorylation (Activation) Autophagosome_formation Autophagosome Formation Vps34_complex->Autophagosome_formation PI3P Production Nutrient_status Nutrient Status

Caption: ULK1 signaling pathway in autophagy initiation.

Experimental_Workflow cluster_knockdown ULK1 Genetic Knockdown cluster_inhibition Chemical Inhibition with this compound cluster_autophagy_assessment Assessment of Autophagy Inhibition siRNA_transfection siRNA Transfection (48-72h) qPCR qRT-PCR (ULK1 mRNA levels) siRNA_transfection->qPCR WB_ULK1 Western Blot (ULK1 protein levels) siRNA_transfection->WB_ULK1 WB_autophagy Western Blot (LC3-II/I, p62) siRNA_transfection->WB_autophagy IF_LC3 Immunofluorescence (LC3 puncta) siRNA_transfection->IF_LC3 MR2088_treatment This compound Treatment (Time-course) Kinase_assay ULK1 Kinase Assay (In vitro/cellular) MR2088_treatment->Kinase_assay MR2088_treatment->WB_autophagy MR2088_treatment->IF_LC3

Caption: Experimental workflow for comparing ULK1 knockdown and inhibition.

Discussion and Conclusion

Both genetic knockdown and chemical inhibition are powerful tools for studying the function of ULK1. The choice between these methods depends on the specific experimental goals.

Genetic knockdown offers high specificity for the target gene, ULK1, and is invaluable for validating the on-target effects of chemical inhibitors. However, the slower onset of action and potential for off-target effects through the RNAi machinery need to be carefully considered and controlled for.

Chemical inhibition with this compound provides a rapid and reversible means of inhibiting ULK1 function, with precise dose control. This makes it particularly suitable for studying the acute roles of ULK1 and for in vivo applications. While this compound is a selective inhibitor, the potential for off-target kinase inhibition should be assessed, especially when interpreting phenotypes.

References

A Comparative Review of Current ULK1/2 Inhibitors, Featuring MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are key initiators of the autophagy pathway, a critical cellular process for degrading and recycling cellular components.[1] Dysregulation of autophagy is implicated in various diseases, including cancer, making ULK1/2 a compelling therapeutic target.[2] This guide provides a comparative analysis of current ULK1/2 inhibitors, with a special focus on the recently developed compound MR-2088, to aid researchers in selecting the appropriate tool compounds for their studies.

Introduction to ULK1/2 Inhibition

ULK1/2 are serine/threonine kinases that, upon activation by upstream signals such as those from AMPK and mTOR, phosphorylate downstream substrates to initiate the formation of the autophagosome.[1][3] Inhibiting ULK1/2 kinase activity is a direct approach to block the initiation of autophagy. This mechanism is being explored for its potential to sensitize cancer cells to conventional therapies and overcome drug resistance.[4] A number of small molecule inhibitors targeting ULK1/2 have been developed, each with distinct potency, selectivity, and cellular activity profiles.

Performance Comparison of ULK1/2 Inhibitors

The following tables summarize the quantitative data for several prominent ULK1/2 inhibitors, including this compound, to facilitate a direct comparison of their performance.

Table 1: In Vitro Potency of ULK1/2 Inhibitors

InhibitorULK1 IC₅₀ (nM)ULK2 IC₅₀ (nM)Assay MethodReference
This compound 2.0-LanthaScreen™ Binding Assay[5]
DCC-31164.735Not Specified
SBP-745513476ADP-Glo
SBI-0206965108711In vitro kinase assay[6]
ULK-1001.62.6Radiometric assay
ULK-1018.330Radiometric assay

Note: IC₅₀ values can vary depending on the assay conditions and ATP concentration.

Table 2: Cellular Activity and Selectivity of ULK1/2 Inhibitors

InhibitorCellular EC₅₀ (nM)Selectivity HighlightsDownstream EffectsReference
This compound 10Relatively clean kinome-wide profile.Inhibits phosphorylation of ATG13; prevents degradation of p62.[5][7]
DCC-3116-"Switch-control" inhibitor.Decreased phosphorylation of pS318-ATG13.[1][8]
SBP-7455328 (NanoBRET)Improved binding affinity for ULK1/2 compared to SBI-0206965.Inhibited starvation-induced autophagic flux.[9][10]
SBI-02069652400Also inhibits FAK, Src, Abl, and Jak3.Suppresses ULK1-mediated phosphorylation of Vps34.[6]
ULK-10083-Reduced Ser15 phosphorylation of Beclin 1.
ULK-101390Cleanest kinome-wide profile among compared compounds.Suppresses autophagy induction and autophagic flux.

Featured Inhibitor: this compound

This compound is a potent and selective ULK1/2 inhibitor based on a 7-azaindole scaffold.[11] It exhibits a strong binding affinity for ULK1 with an IC₅₀ of 2.0 nM and a MicroScale Thermophoresis (MST) Kd value of 1.5-4.4 nM.[7] In cellular assays, this compound effectively inhibits the phosphorylation of the ULK1 substrate ATG13 and prevents the degradation of the autophagy marker p62, with EC₅₀ values of 36 nM and 48 nM, respectively, under different conditions.[7] Furthermore, this compound has demonstrated synergistic antiproliferative activity when combined with MEK inhibitors like trametinib in KRAS-mutant cancer cell lines.[5][11] Pharmacokinetic studies in mice have shown that this compound has favorable properties for in vivo studies.[5]

ULK1/2 Signaling Pathway

The ULK1/2 complex is a central hub for the initiation of autophagy, integrating signals from various upstream pathways.

ULK1_Signaling_Pathway mTOR mTORC1 ULK1_2 ULK1/2 Complex (ULK1/2, ATG13, FIP200, ATG101) mTOR->ULK1_2 Inhibition AMPK AMPK AMPK->ULK1_2 Activation PI3KC3_C1 PI3KC3-C1 (Vps34, Beclin-1, etc.) ULK1_2->PI3KC3_C1 Phosphorylation & Activation Autophagosome Autophagosome Formation PI3KC3_C1->Autophagosome

Caption: The ULK1/2 signaling pathway in autophagy initiation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of ULK1/2 inhibitors.

ULK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • ULK1 Kinase Enzyme System (e.g., Promega, Cat #:V3521)

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat #: V9101)

  • Test inhibitors (e.g., this compound)

Procedure:

  • Prepare a 2X kinase reaction buffer containing the ULK1 enzyme and substrate.

  • Add the test inhibitor at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP solution to a final concentration of, for example, 100 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.

ADP_Glo_Workflow Start Kinase Reaction (ULK1, Substrate, ATP, Inhibitor) Add_ADP_Glo Add ADP-Glo™ Reagent Start->Add_ADP_Glo Stop Reaction & Deplete ATP Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Convert ADP to ATP & Generate Light Measure Measure Luminescence Add_Detection->Measure

Caption: Workflow for the ADP-Glo™ kinase assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to the target kinase within living cells.[12]

Materials:

  • HEK293 cells

  • NanoLuc®-ULK1 Fusion Vector

  • NanoBRET™ Tracer

  • Test inhibitors

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-ULK1 Fusion Vector.

  • Seed the transfected cells into a 96-well or 384-well plate.

  • Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Add the NanoBRET™ tracer to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal decreases as the test inhibitor displaces the tracer from the NanoLuc®-ULK1 fusion protein.

Immunoblotting for Autophagy Markers (p-ATG13 and p62)

Western blotting is used to detect changes in the levels of key autophagy-related proteins.

Materials:

  • Cell lysates from cells treated with ULK1/2 inhibitors

  • Primary antibodies (e.g., rabbit anti-phospho-ATG13 (Ser318), rabbit anti-p62/SQSTM1)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the signal using an imaging system. A decrease in p-ATG13 and an increase in p62 levels are indicative of autophagy inhibition.[8][13]

Conclusion

The development of potent and selective ULK1/2 inhibitors has provided valuable tools to investigate the role of autophagy in health and disease. This compound stands out as a highly potent inhibitor with favorable in vivo properties, making it a promising candidate for further preclinical and potentially clinical investigation, particularly in the context of RAS-driven cancers.[5] The choice of an appropriate inhibitor will depend on the specific experimental needs, considering factors such as potency, selectivity, and cell permeability. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other emerging ULK1/2 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of MR-2088: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of the selective ULK1/2 inhibitor, MR-2088, requires adherence to safety protocols and regulatory guidelines. While specific disposal procedures are detailed in the manufacturer's Safety Data Sheet (SDS), this guide provides essential information on its chemical properties and a general framework for its safe handling and disposal in a laboratory setting.

For the safe management of this compound, it is imperative for researchers, scientists, and drug development professionals to consult the official Safety Data Sheet (SDS) provided by the supplier. This document contains detailed information regarding the compound's hazards, handling, storage, and emergency procedures. In the absence of a readily available SDS, the following general procedures for laboratory chemical waste disposal should be followed, always in conjunction with your institution's specific environmental health and safety (EHS) protocols.

General Chemical Waste Disposal Protocol:

  • Obtain the Safety Data Sheet (SDS): Before handling or disposing of this compound, obtain the SDS from the manufacturer or supplier. This document is the primary source of information for safe handling and disposal.

  • Assess Hazards: Review the SDS to understand the physical, chemical, and toxicological properties of this compound. Identify any specific hazards associated with its disposal.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Flammable," as indicated in the SDS), and the accumulation start date.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste in accordance with local, state, and federal regulations.

Key Chemical and Physical Properties of this compound:

The following table summarizes the known properties of this compound, which are essential for its safe handling and for a preliminary assessment prior to receiving the complete SDS.

PropertyValue
Molecular Formula C19H17F3N4OS
Molecular Weight 406.42 g/mol
CAS Number 2922531-69-7
Appearance Solid
Solubility 10 mM in DMSO
Storage Conditions Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months.[1]

Biological Activity and Research Context:

This compound is a potent and selective inhibitor of ULK1/2 kinases, key regulators of the autophagy pathway.[2][3][4] It has demonstrated the ability to block autophagy flux and has shown synergistic antiproliferative effects when used in combination with MEK inhibitors in non-small cell lung cancer (NSCLC) cell lines.[1][5] The compound's favorable in vivo properties make it a valuable tool in autophagy research.[5]

Experimental Protocols and Signaling Pathways:

While detailed experimental protocols for the use of this compound are specific to individual research objectives, its mechanism of action involves the inhibition of the ULK1/2 kinases. The general workflow for investigating its effects on autophagy is depicted below.

cluster_workflow General Experimental Workflow for this compound A Cell Culture (e.g., NSCLC cell lines) B Induce Autophagy (e.g., starvation, trametinib treatment) A->B C Treat with this compound B->C D Assay for Autophagy Inhibition (e.g., p62 degradation, ATG13 phosphorylation) C->D E Data Analysis D->E cluster_disposal This compound Disposal Decision Pathway Start Start: Need to Dispose of this compound GetSDS Obtain Manufacturer's Safety Data Sheet (SDS) Start->GetSDS ReviewSDS Review SDS for Specific Disposal Instructions GetSDS->ReviewSDS FollowSDS Follow SDS-Specific Disposal Procedures ReviewSDS->FollowSDS Instructions Available ContactEHS Contact Institutional EHS for Guidance ReviewSDS->ContactEHS Instructions Unavailable or Unclear Segregate Segregate and Label Waste Container FollowSDS->Segregate GeneralProc Follow General Laboratory Chemical Waste Procedures GeneralProc->Segregate ContactEHS->GeneralProc Dispose Arrange for Professional Waste Disposal Segregate->Dispose

References

Essential Safety and Operational Guide for Handling MR-2088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for the potent and selective ULK1/2 inhibitor, MR-2088. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound is a potent, biologically active small molecule that should be handled with a high degree of caution. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling potent research-grade kinase inhibitors.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood.
In Vitro and Cell-Based Assays Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet for cell culture work.
Engineering Controls and Work Practices
  • Designated Area: All work with this compound, from weighing to the preparation of solutions, must be conducted in a designated and clearly marked area within the laboratory.

  • Ventilation: All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Decontamination: Use dedicated glassware and equipment. If not feasible, thoroughly decontaminate all non-disposable items after use.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan for Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The container should be compatible with organic solvents if used for solubilizing this compound.
Sharps Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Experimental Protocols Involving this compound

The following are detailed methodologies for key experiments cited in the primary literature for this compound, a potent ULK1/2 inhibitor.[1]

In Vitro ULK1/2 Kinase Activity Assay

This experiment is designed to determine the inhibitory activity of this compound against ULK1 and ULK2 kinases. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: After incubation, add a reagent that converts the ADP generated to ATP, and then use a luciferase/luciferin system to produce a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Autophagy Assay: p62/SQSTM1 Degradation

This assay measures the effect of this compound on autophagic flux in cells by monitoring the levels of the p62 protein (also known as SQSTM1), which is selectively degraded by autophagy.[2][3] An accumulation of p62 indicates an inhibition of autophagy.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a non-small cell lung cancer cell line like H2030) and allow them to adhere.[1] Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). To induce autophagy, cells can be starved of nutrients or treated with an autophagy inducer.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with a primary antibody specific for p62/SQSTM1. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p62 and the loading control. Normalize the p62 levels to the loading control to determine the relative changes in p62 levels upon treatment with this compound.

Mandatory Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid this compound (in fume hood with N95) dissolve Dissolve in Solvent (in fume hood) weigh->dissolve invitro In Vitro Assay (Lab Bench with PPE) dissolve->invitro Dilute to working conc. cellbased Cell-Based Assay (Biosafety Cabinet) dissolve->cellbased Dilute to working conc. solid_waste Solid Waste (Hazardous Waste Bin) invitro->solid_waste liquid_waste Liquid Waste (Hazardous Waste Bottle) invitro->liquid_waste cellbased->solid_waste cellbased->liquid_waste sharps_waste Sharps Waste (Sharps Container) cellbased->sharps_waste

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship of Safety Procedures for this compound

G cluster_assessment Risk Assessment cluster_controls Control Measures cluster_waste Waste Management compound This compound (Potent Kinase Inhibitor) inhalation Inhalation Hazard (Solid Powder) compound->inhalation dermal Dermal Contact Hazard compound->dermal ingestion Ingestion Hazard compound->ingestion ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) inhalation->ppe engineering Engineering Controls (Fume Hood, Biosafety Cabinet) inhalation->engineering dermal->ppe admin Administrative Controls (Designated Area, SOPs, Training) ingestion->admin solid Segregated Solid Waste ppe->solid liquid Segregated Liquid Waste engineering->liquid admin->solid admin->liquid

Caption: Interrelationship of hazards, controls, and disposal for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。